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Loratadine

Cat. No.: B602497
CAS No.: 1398065-63-8
M. Wt: 387.92
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Description

Evolution of Antihistamines and Loratadine's Position

The development of antihistamines can be broadly categorized into generations, primarily based on their selectivity for histamine (B1213489) H₁ receptors and their ability to cross the blood-brain barrier. This compound (B1675096) occupies a key position within the second generation.

Research highlights significant distinctions between this compound and first-generation antihistamines. First-generation compounds, such as diphenhydramine (B27) and chlorpheniramine, are characterized by their non-selective antagonism of H₁ receptors and their ability to readily penetrate the blood-brain barrier. This leads to notable central nervous system effects, including sedation and cognitive impairment, which have been extensively studied in research contexts nih.govudes.edu.coresearchgate.net. In contrast, this compound's tricyclic structure and lower lipid solubility result in minimal penetration of the blood-brain barrier, leading to significantly reduced sedative and anticholinergic side effects, a key focus of comparative research udes.edu.cowikipedia.orgdrpress.orgelsevier.es. Studies have compared the efficacy and side effect profiles of this compound against various first-generation antihistamines, demonstrating this compound's advantage in terms of reduced sedation while maintaining comparable effectiveness in relieving allergic symptoms .

The advent of second-generation antihistamines, including this compound, was driven by the need for compounds with improved selectivity for peripheral H₁ receptors and reduced central nervous system penetration udes.edu.coohsu.edunih.gov. Research focused on developing molecules that would primarily target H₁ receptors outside the brain, thereby minimizing the undesirable side effects associated with first-generation agents. This involved a deeper understanding of receptor pharmacology and structure-activity relationships. This compound, a non-sedating tricyclic piperidine (B6355638) derivative, exemplifies this advancement through its selective binding to peripheral histamine H₁ receptors drpress.org. The development of these compounds allowed for longer dosing intervals and offered negligible anticholinergic, antiserotoninergic, alpha1, and beta-adrenergic properties ohsu.edu.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H13D5ClN2O2 B602497 Loratadine CAS No. 1398065-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
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InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
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InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
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Molecular Formula

C22H23ClN2O2
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DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
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Molecular Weight

382.9 g/mol
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Physical Description

Solid
Record name Loratadine
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Solubility

<1 mg/ml at 25°C
Record name Loratadine
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Color/Form

Crystals from acetonitrile

CAS No.

79794-75-5
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Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
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Melting Point

134-136 °C, 134 - 136 °C
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Mechanistic Insights into Loratadine S Pharmacological Actions

Histamine (B1213489) H1 Receptor Interaction and Selectivity

Loratadine (B1675096) is a second-generation antihistamine that primarily exerts its effects through interaction with the histamine H1 receptor. nih.gov Unlike first-generation antihistamines, which readily cross the blood-brain barrier and cause sedation, this compound is selective for peripheral H1 receptors. wikipedia.org This selectivity is a key characteristic of its pharmacological profile. The human histamine H1 receptor is a G-protein coupled receptor (GPCR) consisting of 487 amino acids. nih.gov The interaction of this compound with this receptor is not one of simple blockade but involves a more complex mechanism known as inverse agonism. nih.govnih.gov

The histamine H1 receptor can exist in an equilibrium between an inactive conformation and an active conformation. nih.gov Even without the presence of an agonist like histamine, a certain level of basal or constitutive activity exists due to spontaneous conversion to the active state. nih.gov Histamine binding stabilizes the active conformation, shifting the equilibrium and leading to an allergic response. nih.gov

This compound and other second-generation H1-antihistamines function as inverse agonists. wikipedia.orgresearchgate.netpatsnap.com Instead of merely blocking the receptor from histamine, an inverse agonist preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.govpatsnap.com This action shifts the equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine. nih.govpatsnap.com This stabilization of the inactive state is considered a crucial component of the anti-allergic mechanism of clinically used antihistamines. researchgate.net this compound's active metabolite, desthis compound (B1670295), is noted to have a particularly high affinity for the H1 receptor. nih.govresearchgate.net

Molecular docking studies have been employed to understand the binding affinity and interaction of this compound with the histamine H1 receptor (H1R). nih.gov These computational models help characterize the specific binding site within the receptor's structure. The H1R is a member of the rhodopsin-like G-protein-coupled receptor family. nih.gov

Docking analyses, using crystal structures such as the human H1 receptor (PDB ID: 3RZE), have identified key amino acid residues that form the interactive binding site for H1R antagonists. nih.govresearchgate.net These residues include Asp-107, Tyr-108, Lys-179, Lys-191, Thr-194, Trp-428, and Phe-432. nih.gov this compound's interaction with these specific residues within the binding pocket is responsible for its high affinity and stabilizing effect on the receptor's inactive state. For instance, its metabolite desthis compound is thought to adopt a binding pose similar to the related ligand doxepin (B10761459) within the H1R crystal structure. nih.gov

The class of second-generation H1 antihistamines includes several compounds, such as cetirizine, fexofenadine (B15129), and desthis compound (the primary active metabolite of this compound). nih.gov While all function as peripheral H1 receptor inverse agonists, they exhibit differences in their pharmacological profiles.

Desthis compound demonstrates the highest potency and affinity for the H1 receptor among several second-generation agents, with a Ki (inhibition constant) of 0.4 nM, followed by levocetirizine (B1674955) (Ki 3 nM) and fexofenadine (Ki 10 nM). nih.govresearchgate.net Despite these differences in preclinical affinity, clinical studies comparing various second-generation antihistamines, including this compound, cetirizine, and fexofenadine, have not consistently documented the superior efficacy of one over another in treating allergic rhinitis. nih.govnih.gov One comparative study found no clinically relevant differences in activity between this compound, cetirizine, ebastine, fexofenadine, and mizolastine (B1677215) in reducing nasal eosinophilia and skin test reactivity. nih.gov

Comparative Affinity of H1 Receptor Modulators
CompoundAffinity (Ki)Reference
Desthis compound0.4 nM nih.gov
Levocetirizine3 nM nih.gov
Fexofenadine10 nM nih.gov

Beyond H1 Receptor Antagonism: Anti-inflammatory Mechanisms

Recent research has revealed that this compound possesses anti-inflammatory properties that extend beyond its primary role as an H1 receptor inverse agonist. nih.govnih.govnih.gov These additional mechanisms contribute to its therapeutic effects by modulating key inflammatory pathways. Studies have demonstrated that this compound can suppress inflammatory responses by inhibiting signaling pathways such as NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1). nih.govnih.govresearchgate.net

A significant aspect of this compound's anti-inflammatory action is its ability to reduce the production of various pro-inflammatory cytokines. nih.govresearchgate.net By targeting intracellular signaling cascades, this compound can inhibit the expression of genes responsible for these inflammatory mediators. researchgate.net For example, this compound has been shown to inhibit the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from histamine-activated endothelial cells. nih.gov Further studies have shown it can suppress the AP-1 signaling pathway by specifically targeting and inhibiting an upstream kinase known as Transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.gov This inhibition, in turn, reduces the expression of pro-inflammatory genes. nih.govnih.gov

At a molecular level, this compound has been shown to specifically reduce the levels of several key molecules involved in the inflammatory process. In studies using lipopolysaccharide-treated macrophage cells, this compound treatment resulted in a marked reduction of nitric oxide (NO), inducible nitric oxide synthase (iNOS), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net This broad inhibition of pro-inflammatory components is achieved through the suppression of the NF-κB pathway. nih.govresearchgate.net

Inhibition of Pro-inflammatory Molecules by this compound
MoleculeFunctionEffect of this compound
Nitric Oxide (NO)Signaling molecule in inflammationReduced levels nih.govresearchgate.net
iNOSEnzyme producing NOReduced levels nih.govresearchgate.net
IL-1βPro-inflammatory cytokineReduced levels nih.govresearchgate.net
TNF-αPro-inflammatory cytokineReduced levels nih.govresearchgate.net
IL-6Pro-inflammatory cytokineReduced levels nih.govresearchgate.netnih.gov
COX-2Enzyme in prostaglandin (B15479496) synthesisReduced levels nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Production

Suppression of Inflammatory Responses in Macrophages

This compound has demonstrated a notable capacity to suppress inflammatory responses within macrophages. In in vitro studies utilizing the RAW264.7 macrophage cell line, this compound treatment resulted in a significant reduction of several key pro-inflammatory mediators. nih.gov When these cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound effectively lowered the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Furthermore, the secretion of several pro-inflammatory cytokines was markedly diminished, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.govresearchgate.net The expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of prostaglandins (B1171923) involved in inflammation, was also reduced. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
Pro-inflammatory MediatorEffect of this compound TreatmentReference
Nitric Oxide (NO)Reduced nih.govresearchgate.net
Inducible Nitric Oxide Synthase (iNOS)Reduced nih.govresearchgate.net
Interleukin-1β (IL-1β)Reduced nih.govresearchgate.net
Tumor Necrosis Factor-α (TNF-α)Reduced nih.govresearchgate.net
Interleukin-6 (IL-6)Reduced nih.govresearchgate.net
Cyclooxygenase-2 (COX-2)Reduced nih.govresearchgate.net

NF-κB Signaling Pathway Inhibition

A central mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. mdpi.com By suppressing this pathway, this compound effectively curtails the production of a wide array of inflammatory molecules. nih.govresearchgate.net

This compound's inhibition of the NF-κB pathway is highly specific, targeting the upstream signaling proteins Spleen tyrosine kinase (Syk) and Src kinase. nih.gov These non-receptor tyrosine kinases play a critical role in initiating the signaling cascade that leads to NF-κB activation. researchgate.netnih.gov Molecular studies have revealed that this compound directly binds to both Syk and Src. Specifically, it binds to the protein tyrosine kinase domain of Syk and to a region within the bridge between the SH2 and SH3 domains of Src. nih.gov This direct interaction impedes their function, thereby blocking the downstream signaling events that culminate in NF-κB activation. nih.gov

This compound and its active metabolite, descarboethoxythis compound, have been shown to modulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is an adhesion molecule present on the surface of various cells, including nasal epithelial cells, and its expression is upregulated during inflammatory conditions, facilitating the recruitment of immune cells. nih.govnih.gov In vitro studies on human nasal epithelial cells demonstrated that histamine significantly increases the number of cells expressing ICAM-1. nih.gov Both this compound and descarboethoxythis compound were found to significantly block this histamine-induced upregulation of ICAM-1. nih.gov Furthermore, a clinical study conducted during pollen season showed that oral administration of this compound significantly reduced the levels of soluble ICAM-1 in the nasal secretions of patients with seasonal allergic rhinitis. nih.gov

AP-1 Signaling Pathway Modulation

In addition to its effects on the NF-κB pathway, this compound also modulates the Activator Protein-1 (AP-1) signaling pathway, another critical regulator of inflammation. researchgate.netnih.govresearchgate.net AP-1 is a transcription factor that controls the expression of genes involved in various cellular processes, including inflammation and tissue remodeling, such as matrix metalloproteinases (MMPs). nih.govnih.gov Research has shown that this compound can inhibit AP-1 transcriptional activation, thereby reducing the expression of pro-inflammatory genes like MMP1, MMP3, and MMP9. nih.govnih.gov

The modulatory effect of this compound on the AP-1 pathway is achieved through the specific inhibition of Transforming growth factor-β-activated kinase 1 (TAK1). nih.govresearchgate.netdntb.gov.ua TAK1 is a key upstream kinase that, upon activation by inflammatory stimuli like LPS, initiates a phosphorylation cascade leading to the activation of AP-1. nih.govresearchgate.net By specifically targeting and inhibiting the activation of TAK1, this compound effectively suppresses the entire downstream AP-1 signaling pathway. nih.govresearchgate.netdntb.gov.ua This targeted inhibition prevents the subsequent activation of kinases such as p-JNK and p-MKK7, which are crucial for the activation of AP-1 subunits. nih.govnih.gov

As a direct consequence of inhibiting the upstream AP-1 signaling cascade, this compound represses the expression of the core components of the AP-1 transcription factor, c-Jun and c-Fos. nih.govnih.gov These two proteins form a heterodimer that constitutes the active AP-1 complex, which then translocates to the nucleus to regulate gene expression. nih.gov Studies have demonstrated that treatment with this compound leads to a marked reduction in the expression levels of both c-Jun and c-Fos. nih.govnih.gov This repression of its constituent subunits is a key mechanism through which this compound exerts its inhibitory control over AP-1-mediated inflammatory gene expression. nih.govnih.gov

Table 2: Key Molecular Targets of this compound in Inflammatory Signaling Pathways
Signaling PathwayKey Protein TargetEffect of this compoundDownstream ConsequenceReference
NF-κBSykDirect Binding and InhibitionInhibition of NF-κB Activation nih.gov
NF-κBSrcDirect Binding and InhibitionInhibition of NF-κB Activation nih.gov
AP-1TAK1Inhibition of ActivationSuppression of AP-1 Signaling nih.govresearchgate.netdntb.gov.ua
AP-1c-JunRepression of ExpressionInhibition of AP-1 Activity nih.govnih.gov
AP-1c-FosRepression of ExpressionInhibition of AP-1 Activity nih.govnih.gov
Downregulation of MMP1, MMP3, and MMP9

This compound has demonstrated anti-inflammatory properties that extend beyond its primary antihistaminic function. Research indicates that this compound can significantly reduce the expression of several pro-inflammatory genes, including Matrix Metalloproteinase-1 (MMP1), Matrix Metalloproteinase-3 (MMP3), and Matrix Metalloproteinase-9 (MMP9). nih.govmdpi.com This effect is mediated through the suppression of the Activator Protein-1 (AP-1) signaling pathway. nih.govmdpi.comnih.gov

In studies using a murine macrophage cell line, this compound was found to effectively suppress the mRNA expression of MMP1, MMP3, and MMP9 when the cells were stimulated with lipopolysaccharide (LPS). mdpi.com The mechanism involves the specific targeting and inhibition of TGF-β-activated kinase 1 (TAK1). nih.govnih.gov By inhibiting TAK1, this compound prevents the subsequent activation of the AP-1 signaling cascade, which in turn represses the expression of its subunits, c-Jun and c-Fos. nih.govmdpi.com This ultimately leads to a reduction in the production of pro-inflammatory cytokines and enzymes, including the aforementioned matrix metalloproteinases. nih.govmdpi.comnih.gov

Cellular and Subcellular Effects

Studies have shown that this compound and its primary metabolite, desthis compound, can inhibit the release of preformed mediators like histamine and de novo synthesized mediators such as leukotriene C4 from purified human basophils, human lung mast cells (HLMC), and human skin mast cells (HSMC). nih.gov The inhibitory effect on basophils is influenced by extracellular calcium concentrations, suggesting an antagonistic relationship between external calcium and this compound on the histamine release process. nih.gov

Inhibitory Concentrations of this compound on Histamine Release from Human Basophils
StimulantIC50 Value (μM)
Anti-IgE30
N-formyl-methionyl-leucyl-phenylalanine (FMLP)29
Ca2+ ionophore A2318724

This compound's primary mechanism of action, the competitive antagonism of peripheral histamine H1-receptors, leads to significant effects on the vasculature. researchgate.net Histamine is a potent mediator that increases vascular permeability, leading to edema and other symptoms of allergic reactions. nih.gov By blocking H1-receptors on vascular endothelial cells, this compound causes a decrease in vascular permeability, which helps prevent fluid leakage into surrounding tissues. researchgate.net

Furthermore, this compound acts on H1-receptors located on respiratory smooth muscle cells. researchgate.net This interaction leads to a decrease in smooth muscle tone, resulting in effects such as bronchodilation. researchgate.net This action counteracts the bronchoconstrictor effects of histamine released during an allergic response.

This compound has been studied for its potential to interact with cardiac potassium channels, a property associated with some first-generation antihistamines that led to cardiotoxicity. The primary focus has been on the human ether-a-go-go-related gene (HERG) channel, also known as Kv11.1, which is critical for cardiac repolarization. nih.gov

While some early studies suggested this compound was largely free of cardiac ion channel-blocking effects, subsequent research conducted under more physiological conditions (37°C) demonstrated that this compound is a potent blocker of the HERG (Kv11.1) channel. nih.govresearchgate.net One study found this compound to have a mean IC50 of 173 nM for HERG current blockade. nih.gov In contrast, another study found that 10 μM of this compound failed to inhibit HERG K+ channel currents expressed in Xenopus laevis oocytes. researchgate.netnih.gov this compound has also been identified as an effective blocker of the Kv1.5 potassium channel, which is also found in the human heart, with an IC50 value of 808 nM. researchgate.netnih.gov

Comparative studies have been conducted to assess this compound's HERG channel blockade relative to other antihistamines, particularly terfenadine (B1681261), which was withdrawn from the market due to cardiac arrhythmias. nih.govnih.gov An early study suggested a much higher affinity of the HERG channel for terfenadine, which completely suppressed the current at 1 µM, while this compound had little effect. nih.gov

However, a later study comparing the two drugs under physiological conditions found a similarity in their human cardiac K+ channel-blocking effects. nih.govresearchgate.net This research reported that both this compound and terfenadine potently blocked HERG current amplitude, with comparable IC50 values. nih.gov Neither drug exhibited significant use-dependent blockage of the HERG channel. nih.govresearchgate.net

Comparative HERG (Kv11.1) Channel Blockade
CompoundMean IC50 (nM)
This compound173
Terfenadine204

Interactions with Specific Ion Channels (e.g., Kv11.1 potassium channels)

Central Nervous System Penetration and P-glycoprotein Activity

This compound is classified as a non-sedating antihistamine due to its limited penetration of the blood-brain barrier (BBB). researchgate.netnih.gov This characteristic is largely attributed to its interaction with P-glycoprotein (P-gp), an efflux transporter protein encoded by the MDR1 gene. nih.govnih.gov P-gp is located on the luminal surface of cerebral endothelial cells and actively pumps substrates out of the brain and back into the bloodstream. researchgate.net

This compound is a substrate for P-gp. nih.govdrugbank.com In vivo studies using mdr1a/b knockout (KO) mice, which lack P-gp, showed a 2-fold higher brain-to-plasma area under the curve (AUC) ratio for this compound compared to wild-type (WT) mice. nih.gov This demonstrates that P-gp activity significantly limits the brain penetration of this compound. nih.gov In vitro studies have further characterized this interaction, showing that this compound causes an increase in P-gp-related ATPase activity, confirming it as a substrate. nih.gov The affinity of this compound for P-gp is a key factor in preventing the central nervous system side effects, such as drowsiness, that are common with older, first-generation antihistamines that are not P-gp substrates. nih.govresearchgate.net

This compound Interaction with P-glycoprotein (P-gp)
ParameterValueDescription
Brain-to-Plasma AUC Ratio Increase (in P-gp KO mice)2-foldIncrease in brain concentration in mice lacking P-gp compared to normal mice.
IC50 (P-gp inhibition)~11 μMConcentration required to inhibit 50% of P-gp activity in an in vitro assay.
Km (for P-gp ATPase activity)~3 μMSubstrate concentration at which the rate of ATP hydrolysis is half of Vmax.

Blood-Brain Barrier Permeability Studies

This compound, a second-generation antihistamine, is distinguished from its first-generation predecessors by its limited penetration of the central nervous system (CNS). nih.gov This characteristic is attributed to its interaction with the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.govresearchgate.net

Studies utilizing Positron Emission Tomography (PET) with [11C]-doxepin, a potent H1 receptor ligand, have been employed to quantify the in-vivo brain H1 receptor occupancy (H1RO) of antihistamines. nih.gov In one such study, a therapeutic dose of this compound resulted in a brain H1RO of 13.8 ± 7.00%. nih.gov The binding potential ratio (BPR), which reflects the density of available receptors, was lower in the this compound group compared to a placebo group, suggesting that this compound permeates the BBB to a slight extent and binds to H1 receptors in the cerebral cortices. nih.gov

In situ brain perfusion techniques in animal models have also been used to evaluate BBB permeability. These studies have shown that this compound can achieve substantial brain penetration. drugbank.comresearchgate.net However, this penetration is significantly influenced by active transport mechanisms at the BBB. drugbank.comresearchgate.net In vitro models using porcine brain microvessel endothelial cells (PBMEC/C1-2) further support these findings, demonstrating that this compound can permeate BBB models, a process that is modifiable by inhibitors of efflux pumps. nih.gov The relatively lipophilic nature of this compound would typically suggest an ability to cross the BBB, but its observed low CNS concentration points to the involvement of a robust efflux system. nih.govdroracle.ai

Table 1: Summary of this compound Blood-Brain Barrier Permeability Findings
Study TypeKey FindingsReference
Positron Emission Tomography (PET)Brain H1 Receptor Occupancy (H1RO) of 13.8 ± 7.00%; indicated slight penetration of the BBB. nih.gov
In Situ Brain Perfusion (Rat Model)Achieved substantial brain penetration, which was significantly enhanced when P-glycoprotein was inhibited. drugbank.comresearchgate.net
In Vitro BBB Model (PBMEC/C1-2 cells)Demonstrated permeability across the cellular barrier; transport rate was increased by a P-glycoprotein inhibitor. nih.gov

Role of P-glycoprotein in Efflux and CNS Avoidance

The primary mechanism restricting this compound's accumulation in the CNS is its interaction with P-glycoprotein (P-gp), an ATP-dependent efflux transporter. researchgate.netdrugbank.com P-gp is expressed on the luminal surface of the endothelial cells that form the blood-brain barrier and actively transports a wide range of substrates out of the brain, thereby limiting their central effects. nih.govresearchgate.net

This compound has been identified as an unambiguous substrate for P-gp. nih.govresearchgate.net In vitro studies using Madin-Darby canine kidney cells transfected with human P-gp (MDR1-MDCK) have confirmed this relationship. drugbank.comnih.gov Furthermore, this compound has been shown to increase the baseline ATPase activity of P-gp in a concentration-dependent manner, which is indicative of a substrate interaction. researchgate.net

The critical role of P-gp in preventing this compound from entering the brain is clearly demonstrated in studies using P-gp knockout mice. In mice lacking the genes for P-gp (mdr1a/b knockout mice), the brain-to-plasma concentration ratio of this compound was found to be 2-fold higher than in wild-type mice. nih.gov Similarly, when P-gp is inhibited pharmacologically, for instance by cyclosporin (B1163) A, the brain penetration of this compound is substantially enhanced. drugbank.comresearchgate.net This affinity for the P-gp efflux pump is a key differentiator between second-generation, non-sedating antihistamines like this compound and the first-generation agents, which are not P-gp substrates and therefore readily enter the CNS. nih.govnih.gov

Table 2: Evidence for P-glycoprotein (P-gp) Mediated Efflux of this compound
Experimental ModelObservationConclusionReference
P-gp Knockout Mice (mdr1a/b (-/-))Brain-to-plasma concentration ratio was 2-fold higher compared to wild-type mice.P-gp actively removes this compound from the brain. nih.gov
In Situ Brain Perfusion with P-gp Inhibitor (Cyclosporin A)Brain penetration of this compound was significantly enhanced.P-gp inhibition allows greater CNS entry. drugbank.comresearchgate.net
In Vitro MDR1-MDCK Cell AssaysThis compound demonstrated characteristics of a P-gp substrate.Confirms direct interaction between this compound and the P-gp transporter. researchgate.net
ATPase Activity AssayThis compound increased the baseline ATPase activity of P-gp.Indicates this compound is actively transported by P-gp. researchgate.net

Implications for CNS-Related Adverse Effects

The efficient efflux of this compound from the brain by P-glycoprotein directly correlates with its favorable CNS safety profile. nih.govdrugbank.com By actively limiting the compound's penetration into the CNS, P-gp ensures that this compound has a poor affinity for central H1-receptors, resulting in a lack of significant CNS depressant effects such as drowsiness and impaired psychomotor function. drugbank.com This mechanism is a cornerstone of the non-sedating classification of second-generation antihistamines. nih.govdrugbank.com

Clinical studies and reviews consistently show that the effects of this compound on sedation, mood, and cognitive function are comparable to those of a placebo. nih.gov PET scan studies have confirmed that at therapeutic doses, this compound does not induce significant sedation, and subjective sleepiness scores did not differ from placebo. nih.gov While drowsiness is listed as a rare side effect, its incidence is significantly lower than that observed with first-generation antihistamines like diphenhydramine (B27), which readily cross the blood-brain barrier. nih.govmhmedical.com

Although generally non-sedating, rare CNS adverse events for this compound have been reported, including confusion and paradoxical excitation. mhmedical.com However, the strong evidence linking P-gp affinity to a lower incidence of CNS adverse effects solidifies the understanding that this compound's peripheral selectivity is a result of this active efflux mechanism at the blood-brain barrier. drugbank.com

Table 3: CNS-Related Effects of this compound
CNS EffectFrequency/ObservationReference
Drowsiness/SedationRare; comparable to placebo in clinical studies. nih.govnih.govmhmedical.com
Cognitive & Psychomotor PerformanceNo significant impairment; effects comparable to placebo. nih.gov
ConfusionRare. mhmedical.com
Paradoxical ExcitationRare. mhmedical.com

Pharmacokinetic and Metabolic Research

Absorption Dynamics and Bioavailability Studies

Following oral administration, loratadine (B1675096) is absorbed quickly, but its systemic availability is significantly influenced by extensive first-pass metabolism, which limits its oral bioavailability to approximately 40%. researchgate.nettandfonline.com This initial metabolic conversion is a critical determinant of the plasma concentrations of both the parent drug and its active metabolites.

This compound is rapidly absorbed, with peak plasma concentrations (Tmax) generally reached between 1 and 2 hours after administration. drugbank.com A study involving geriatric volunteers who received a 40 mg dose recorded a mean Tmax for this compound at 1.5 hours. bohrium.comnih.gov Its primary active metabolite, descarboethoxythis compound, appears in the plasma shortly thereafter, achieving its peak concentration at a mean time of 2.9 hours in the same geriatric study group. bohrium.comnih.gov Other research indicates the main metabolite's Tmax can occur between 3 and 4 hours post-administration. drugbank.com

Table 1: Time to Peak Plasma Concentration (Tmax) for this compound and its Active Metabolite

Analyte Formulation / Population Tmax (hours) Source(s)
This compound General 1 - 2 drugbank.com
This compound Geriatric Volunteers (40 mg capsule) 1.5 bohrium.comnih.gov
This compound Rapid Dissolve Formulation 1.14 drugbank.com
Descarboethoxythis compound Geriatric Volunteers (40 mg capsule) 2.9 bohrium.comnih.gov
Descarboethoxythis compound General 3 - 4 drugbank.com

The formulation of this compound significantly affects its pharmacokinetic profile. Studies comparing different delivery systems have shown notable variations in key parameters like maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

For instance, a study comparing a once-daily (QD) extended-release formulation with a twice-daily (BID) immediate-release version found that after 10 days, the Cmax for this compound was 87% higher with the QD formulation. nih.gov However, the total drug exposure over 24 hours (AUC0-24) was equivalent for both formulations. nih.gov

Novel delivery systems have also been explored to optimize absorption. A buccal transfersomal gel formulation was shown to reduce the high inter-individual variability typically seen with oral this compound. tandfonline.com Compared to a standard oral tablet, the buccal gel reduced the coefficient of variation for Cmax and AUC by 76% and 90%, respectively. tandfonline.com

The presence of food and the specific oral dosage form also alter absorption. A comparison between a soft gelatin capsule (LiquiGel) and a standard tablet under fed conditions revealed that the two were not bioequivalent. fda.gov The mean Cmax for this compound was approximately 16% greater for the LiquiGel. fda.gov When the LiquiGel was administered with food, this compound's Cmax increased by 53% and its AUC increased by as much as 121%, highlighting a significant food effect with this formulation. fda.gov

Table 2: Effect of Formulation on this compound Pharmacokinetic Parameters

Formulation Comparison Parameter Observation Source(s)
Once-Daily (QD) vs. Twice-Daily (BID) Cmax 87% higher for QD formulation after 10 days. nih.gov
Once-Daily (QD) vs. Twice-Daily (BID) AUC0-24 Equivalent for both formulations after 10 days. nih.gov
Buccal Gel vs. Oral Tablet Inter-individual Variability (Cmax) Reduced by 76% with buccal gel. tandfonline.com
Buccal Gel vs. Oral Tablet Inter-individual Variability (AUC) Reduced by 90% with buccal gel. tandfonline.com
LiquiGel vs. Tablet (with food) Cmax 16% greater for LiquiGel formulation. fda.gov
LiquiGel (with food vs. fasted) Cmax Increased by 53% with food. fda.gov
LiquiGel (with food vs. fasted) AUC Increased by up to 121% with food. fda.gov

Metabolic Pathways and Enzyme Systems

This compound's biotransformation is extensive and complex, primarily occurring in the liver. The process is dominated by the cytochrome P450 (CYP) enzyme system, which converts this compound into its active metabolites.

Upon absorption from the gastrointestinal tract, this compound undergoes substantial first-pass metabolism in the liver. tandfonline.comdrugbank.com This process is so extensive that it is the primary reason for the parent drug's relatively low oral bioavailability of around 40%. researchgate.nettandfonline.com This rapid and significant metabolic conversion means that a large portion of the administered dose is transformed into its major active metabolite, descarboethoxythis compound, before it reaches systemic circulation. nih.govresearchgate.net

The metabolism of this compound is catalyzed by a wide array of cytochrome P450 isoenzymes. researchgate.netnih.gov The primary pathway, the conversion of this compound to its main active metabolite descarboethoxythis compound (also known as desthis compound), is principally mediated by CYP3A4 and CYP2D6. drugbank.comnih.govkarger.com

Due to the high abundance of CYP3A4 in the human liver, it is considered the major contributor to this compound metabolism, accounting for an estimated 70% of the conversion. nih.gov The involvement of CYP2D6 is also significant; in situations where CYP3A4 activity is inhibited, CYP2D6 becomes the principal enzyme responsible for the metabolic conversion. nih.govresearchgate.netkarger.com

Further research has identified additional CYP enzymes that play a role in this compound's biotransformation. These include CYP1A1 and CYP2C19, with lesser contributions from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. researchgate.netdrugbank.comresearchgate.netnih.gov This wide range of enzymatic involvement contributes to the high inter-subject variability observed in this compound's pharmacokinetic data. nih.gov

Table 3: Cytochrome P450 (CYP) Enzymes in this compound Metabolism

Enzyme Family Primary Role Secondary/Minor Role Source(s)
CYP3A CYP3A4 (Major) CYP3A5 (Minor) drugbank.comnih.govnih.govkarger.com
CYP2D CYP2D6 (Major) drugbank.comnih.govnih.govkarger.com
CYP1A CYP1A1, CYP1A2 (Minor) drugbank.comresearchgate.netnih.gov
CYP2C CYP2C19, CYP2C8, CYP2C9 (Minor) drugbank.comresearchgate.netnih.gov
CYP2B CYP2B6 (Minor) drugbank.comresearchgate.netnih.gov

The biotransformation of this compound results in the formation of pharmacologically active metabolites. The most significant of these is descarboethoxythis compound (DCL), also referred to as desthis compound (B1670295) (DL). nih.govnih.gov This metabolite is formed through a CYP-dependent process and is four times more potent as an antihistamine than the parent compound, this compound. drugbank.comnih.gov

Desthis compound itself undergoes further metabolism, primarily to 3-hydroxydesthis compound (B129375). nih.govresearchgate.net For many years, the specific enzymatic pathway leading to the formation of 3-hydroxydesthis compound was unknown because the reaction could not be replicated in standard in vitro systems. nih.gov Recent research has elucidated this complex, multi-step pathway. It begins with the glucuronidation of desthis compound by the enzyme UGT2B10. nih.govnih.gov This glucuronidated intermediate is then hydroxylated by CYP2C8 to form 3-hydroxydesthis compound. nih.govnih.gov A subsequent deconjugation event may then occur. nih.gov This discovery solved a long-standing question in the metabolic profiling of this compound. nih.gov

Formation of Active Metabolites (Descarboethoxythis compound, 3-hydroxydesthis compound)

Glucuronidation by UGT2B10

The metabolic pathway of this compound's primary active metabolite, desthis compound, involves a crucial glucuronidation step catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov Research has demonstrated that the formation of 3-hydroxydesthis compound, a major human metabolite, is dependent on an initial N-glucuronidation of desthis compound by UGT2B10. nih.govresearchgate.netresearchgate.net This step is an obligatory requirement before subsequent oxidation can occur. nih.gov Studies using chemical inhibitors have confirmed the role of UGT2B10; nicotine, a UGT2B10 inhibitor, was shown to completely inhibit the conversion of desthis compound to 3-hydroxydesthis compound in human liver microsomes. nih.gov Furthermore, both this compound and desthis compound have been identified as potent inhibitors of the UGT2B10 enzyme. nih.gov

Elimination and Excretion Profiles

This compound and its metabolites are eliminated from the body through both renal and fecal pathways. nih.gov Following oral administration, the drug is extensively metabolized, with metabolites being excreted in urine and feces. researchgate.netresearchgate.net

Renal and Fecal Elimination Pathways

Studies involving radiolabeled this compound have shown that excretion is divided almost equally between urine and feces. researchgate.netresearchgate.net Over a 10-day collection period, approximately 40-41% of the administered dose is excreted in the urine, while 42-43% is eliminated in the feces. researchgate.netdrugbank.com The metabolic profile in the excreta reveals extensive biotransformation. Very little unchanged this compound is detected in the urine. researchgate.netresearchgate.net A significant urinary metabolite is 3-hydroxy-desthis compound glucuronide, accounting for about 13% of the dose. researchgate.netresearchgate.net Desthis compound itself represents less than 2% of the dose recovered in urine. researchgate.netresearchgate.net In the feces, 3-hydroxy-desthis compound is the major metabolite, constituting approximately 17% of the dose. researchgate.netresearchgate.net Unchanged this compound and desthis compound are also found in the feces, accounting for about 5.4% and 2.7% of the dose, respectively. researchgate.netresearchgate.net

Half-Life of this compound and Metabolites

The elimination half-life of this compound and its active metabolite, descarboethoxythis compound (desthis compound), exhibits variability across studies. The half-life for this compound is generally reported to be in the range of 8 to 10 hours. nih.govdrugbank.comdroracle.ai However, studies have reported mean values ranging from approximately 6 hours to over 18 hours in specific populations like the elderly. researchgate.netnih.govnih.gov The primary active metabolite, descarboethoxythis compound, has a notably longer half-life, often cited as being between 17 and 28 hours. nih.govdrugbank.comnih.gov This extended half-life of the metabolite contributes to the compound's duration of action. droracle.ai

CompoundReported Half-Life (Hours)Source
This compound~10 hours drugbank.comdroracle.ai
This compound~8 hours (mean 8.4, range 3-20) nih.govdroracle.ai
This compound6 ± 4 hours researchgate.netnih.gov
This compound18.2 hours (elimination phase, geriatric) nih.gov
Descarboethoxythis compound~20 hours drugbank.comdroracle.ai
Descarboethoxythis compound28 hours nih.gov
Descarboethoxythis compound13.4 ± 2.6 hours researchgate.netnih.gov
Descarboethoxythis compound17.4 hours (elimination phase, geriatric) nih.gov

Pharmacokinetic Variability and Influencing Factors

Inter-Subject Variability in Plasma Concentrations

The pharmacokinetics of this compound are characterized by high inter-subject variability in plasma concentrations. nih.gov Studies have shown that the area under the plasma concentration-time curve (AUC) for the parent drug can be extremely variable among individuals. researchgate.netnih.gov For instance, in a study with healthy Chinese subjects, the ratio of the AUC of the metabolite (DCL) to the parent drug (LOR) ranged widely from 0.36 to 54.5. researchgate.netnih.gov This high variability is likely attributable to genetic polymorphisms and phenotypical differences in major metabolizing enzymes, particularly cytochrome P450 enzymes such as CYP2D6, CYP2C19, and CYP3A4. nih.govresearchgate.net While clearance of this compound may be influenced by factors such as age, research suggests that inter-individual variation within groups is often greater than the effect of these factors. nih.gov The plasma concentration of the active metabolite, descarboethoxythis compound, tends to be moderately variable, which is less pronounced than the variability observed for the parent compound. researchgate.netnih.gov

Pharmacokinetic ParameterObservationPotential Influencing FactorsSource
This compound AUCExtremely variablePhenotypical characteristics of CYP2D6, CYP2C19, and CYP3A4 nih.govresearchgate.netnih.gov
Descarboethoxythis compound AUCModerately variableMetabolic pathways researchgate.netnih.gov
AUC(DCL)/AUC(LOR) RatioRanged from 0.36 to 54.5 in one studyInter-individual differences in first-pass metabolism researchgate.netnih.gov
This compound ClearanceInter-individual variation appears greater than age effectsGenetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) nih.govresearchgate.net

Impact of Hepatic and Renal Impairment on Pharmacokinetics

The pharmacokinetics of this compound are significantly influenced by the functional status of the liver and kidneys, the primary organs involved in its metabolism and excretion.

Hepatic Impairment

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. zada.badroracle.ai Consequently, hepatic impairment can substantially alter its pharmacokinetic profile. In patients with chronic alcoholic liver disease, the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) of this compound were found to be doubled compared to subjects with normal liver function. zada.bafda.gov However, the pharmacokinetic profile of its major active metabolite, descarboethoxythis compound (DCL), was not significantly altered. zada.bafda.gov

The elimination half-lives of both this compound and descarboethoxythis compound are prolonged in the presence of liver disease. Research has recorded the elimination half-life for this compound as 24 hours and for its metabolite as 37 hours in this population, with the duration increasing in correlation with the severity of the liver disease. zada.bafda.gov This is a notable increase from the mean elimination half-lives in healthy adults, which are approximately 8.4 hours for this compound and 28 hours for its active metabolite. zada.ba Due to this reduced clearance, patients with severe liver impairment may exhibit drug and metabolite accumulation. drugs.comnih.gov

Table 1: Effect of Hepatic Impairment on this compound and Descarboethoxythis compound Pharmacokinetics
ParameterThis compoundDescarboethoxythis compound (DCL)
AUCDoubledNot significantly changed
CmaxDoubledNot significantly changed
Elimination Half-Life (t½)Increased (e.g., 24 hours)Increased (e.g., 37 hours)

Renal Impairment

In contrast to hepatic impairment, renal insufficiency has a less direct, though still significant, impact on the pharmacokinetics of this compound and its metabolite. Studies involving patients with chronic renal impairment (creatinine clearance less than 30 mL/min) showed that both the AUC and Cmax for this compound and its active metabolite increased compared to patients with normal renal function. zada.bahres.ca

Despite these increases in exposure, the mean elimination half-lives of this compound and descarboethoxythis compound were not found to be significantly different from those observed in healthy subjects. zada.bahres.canih.gov The disposition of this compound is not considered to be significantly altered in individuals with severe renal insufficiency. nih.govdroracle.ai Furthermore, research has demonstrated that hemodialysis is not an effective method for removing either this compound or descarboethoxythis compound from the body, augmenting endogenous clearance by less than 1%. zada.bafda.govnih.gov

Table 2: Effect of Renal Impairment on this compound and Descarboethoxythis compound Pharmacokinetics
ParameterThis compoundDescarboethoxythis compound (DCL)
AUCIncreasedIncreased
CmaxIncreasedIncreased
Elimination Half-Life (t½)Not significantly different from normalNot significantly different from normal
Effect of HemodialysisIneffective for removalIneffective for removal

Drug Drug Interaction Research and Clinical Significance

Cytochrome P450 Enzyme Inhibition and Induction

Loratadine (B1675096) is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 drugbank.comwikipedia.orginternationalscholarsjournals.comresearchgate.net. This metabolism leads to the formation of its major active metabolite, descarboethoxythis compound (desthis compound) wikipedia.orgjiaci.org. The involvement of these specific CYP isoforms indicates a potential for interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A4 and CYP2D6 internationalscholarsjournals.comjiaci.org.

Interactions with CYP3A4 and CYP2D6 Inhibitors

Concomitant administration of this compound with inhibitors of CYP3A4 or CYP2D6 can lead to increased plasma concentrations of this compound and/or its active metabolite, desthis compound (B1670295) jiaci.orgmedcentral.comnih.gov. Potent CYP3A4 inhibitors such as ketoconazole (B1673606), erythromycin, and clarithromycin (B1669154) have been shown to increase this compound plasma levels wikipedia.orgjiaci.orgpoison.orgukclinicalpharmacy.org. Cimetidine (B194882), which inhibits both CYP3A4 and CYP2D6, also significantly increases this compound plasma concentrations nih.govwikipedia.orgnih.gov.

Studies have demonstrated that co-administration with ketoconazole significantly increased both this compound and desthis compound plasma concentrations. Co-administration with cimetidine significantly increased this compound plasma concentrations but had a less pronounced effect on desthis compound concentrations nih.govnih.gov. Erythromycin, a moderate CYP3A4 inhibitor, can increase this compound levels by approximately 40% when coadministered drugs.com.

Data on the impact of various inhibitors on this compound and desthis compound exposure are summarized in the table below:

Interacting Drug (Inhibitor Type)Effect on this compound Plasma ConcentrationEffect on Desthis compound Plasma ConcentrationSource
Ketoconazole (Potent CYP3A4)Significantly increased (307% increase)Significantly increased (73% increase) nih.govnih.gov
Cimetidine (Weak CYP3A4 and CYP2D6)Significantly increased (103% increase)Slightly increased (6% increase) nih.govnih.gov
Erythromycin (Moderate CYP3A4)Increased (approx. 40% increase)Not specified in source drugs.com
Clarithromycin (Potent CYP3A4)IncreasedNot specified in source jiaci.orgpoison.org
Nefazodone (B1678010) (Potent CYP3A4)IncreasedNot specified in source jiaci.orgresearchgate.net

Impact on Co-administered Drug Metabolism

Given that this compound is metabolized by CYP enzymes, there is a theoretical potential for it to influence the metabolism of other co-administered drugs that are also substrates for these enzymes. However, the available information primarily focuses on the impact of other drugs on this compound metabolism rather than the reverse. Some sources indicate that the metabolism of certain drugs, such as aminophenazone and cerivastatin, can be decreased when combined with this compound drugbank.com.

P-glycoprotein Efflux Transporter Interactions

This compound is identified as a substrate of the P-glycoprotein (P-gp) efflux transporter medscape.comingentaconnect.comresearchgate.net. P-gp is an efflux pump located in various tissues, including the intestinal epithelium and the blood-brain barrier, and plays a role in limiting the absorption and increasing the efflux of its substrates drugbank.comingentaconnect.com. The co-localization of P-gp and CYP3A4 in the small intestine suggests a potential synergistic effect on the absorption and first-pass metabolism of drugs that are substrates for both ingentaconnect.comresearchgate.net.

Studies have shown that inhibitors of P-gp can increase the oral bioavailability of this compound, suggesting that P-gp contributes to its efflux in the intestine ingentaconnect.com. For example, silybinin, a CYP3A4 and P-gp inhibitor, was found to significantly enhance the oral bioavailability of this compound in rats, potentially by inhibiting both intestinal CYP3A4-mediated metabolism and P-gp efflux ingentaconnect.com. This compound itself has also been shown to increase the baseline ATPase activity of P-gp in a concentration-dependent manner researchgate.net. This compound may also increase the levels or effects of certain P-gp substrates like digoxin, loperamide, and others medscape.com.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs have additive or opposing pharmacological effects. While this compound is known for its non-sedating properties due to limited penetration of the blood-brain barrier, certain pharmacodynamic interactions are still relevant.

Additive CNS Depressant Effects

Although generally considered non-sedating at recommended doses, this compound can cause dose-related sedation at higher doses medcentral.comnih.gov. Co-administration of this compound with other central nervous system (CNS) depressants can lead to additive CNS depressant effects medscape.comnih.govdrugs.commedscape.com. This can result in increased drowsiness, sedation, impaired psychomotor function, and potential impairment of judgment and thinking medscape.comdrugs.com. Examples of drugs that may cause additive CNS depression with this compound include alcohol, benzodiazepines like diazepam, and other antihistamines medcentral.commedscape.comdrugs.commedscape.com.

Cardiovascular Safety and QTc Prolongation

Unlike some older second-generation antihistamines that were withdrawn from the market due to associations with QTc prolongation and serious ventricular arrhythmias (e.g., terfenadine (B1681261) and astemizole), this compound has generally been considered to have a low risk of QTc prolongation at recommended doses uspharmacist.comdroracle.ainih.gov.

However, the risk of QTc prolongation with this compound has been investigated, particularly in the context of interactions with CYP inhibitors that increase its plasma concentrations jiaci.orgnih.govnih.govresearchgate.net. While some studies with potent CYP inhibitors like ketoconazole and cimetidine showed increased this compound and desthis compound levels, they did not find statistically significant differences in QTc intervals in healthy volunteers nih.govnih.gov.

Despite these findings, there have been conflicting reports and some case reports of QTc prolongation and torsades de pointes associated with this compound use, particularly at higher than recommended doses or when co-administered with potent CYP3A4 inhibitors like nefazodone internationalscholarsjournals.comjiaci.orgukclinicalpharmacy.orgresearchgate.net. Nefazodone, a potent CYP3A4 inhibitor, has been associated with clinically significant QT interval prolongation when co-administered with this compound internationalscholarsjournals.comresearchgate.net.

Risk Assessment with Specific Drug Combinations

This compound's metabolism by CYP3A4 and CYP2D6 suggests a potential for interactions with drugs that inhibit these enzymes, leading to increased plasma concentrations of this compound and its active metabolite, desthis compound. wikipedia.orgjiaci.org Studies have investigated the clinical significance of these interactions, particularly with potent inhibitors of CYP3A4 such as ketoconazole, erythromycin, and cimetidine. jiaci.orgdrugs.com

Research indicates that coadministration of this compound with potent CYP3A4 inhibitors like ketoconazole, erythromycin, and cimetidine can lead to substantial increases in the plasma concentrations of both this compound and desthis compound. jiaci.orgdrugs.comdrugs.com For instance, studies with healthy volunteers showed that concomitant use of CYP3A4 blockers tripled and doubled the plasma concentrations of this compound and desthis compound, respectively, when this compound was administered at a standard 10 mg dose. researchgate.net

Furthermore, pharmacoepidemiological studies utilizing large electronic medical record databases have identified several drug combinations involving this compound that are associated with an increased risk of myopathy. plos.orgnih.govplos.orgresearchgate.net These studies have identified statistically significant increased risks for myopathy when this compound is combined with drugs such as simvastatin (B1681759), alprazolam, duloxetine, and ropinirole. plos.orgnih.govplos.orgresearchgate.net The relative risks observed in these studies suggest a synergistic increase in myopathy risk compared to the risk associated with taking either drug alone. plos.orgplos.org

The following table summarizes some specific drug combinations and their reported relative risk for myopathy when combined with this compound:

Drug CombinationRelative Risk (RR) for MyopathySource
This compound and Simvastatin1.69 plos.orgplos.orgresearchgate.net
This compound and Alprazolam1.86 plos.orgplos.orgresearchgate.net
This compound and Duloxetine1.94 plos.orgplos.orgresearchgate.net
This compound and Ropinirole3.21 plos.orgplos.orgresearchgate.net

These findings highlight the importance of considering potential drug-drug interactions involving this compound, particularly in the context of myopathy risk when used in combination with certain other medications.

Myopathy Risk in Drug Combinations

As highlighted in the discussion on specific drug combinations, there is research indicating an increased risk of myopathy when this compound is used concurrently with certain other drugs. plos.orgnih.govplos.orgresearchgate.net Notably, the combination of this compound and simvastatin has been consistently associated with an increased myopathy risk in pharmacoepidemiological studies. plos.orgnih.govplos.orgresearchgate.netnih.govresearchgate.netresearchgate.net The relative risk for this combination has been reported around 1.69. plos.orgplos.orgresearchgate.netresearchgate.net

The mechanism underlying this increased myopathy risk is not fully understood and appears to be complex. While initial hypotheses might consider metabolic inhibition via CYP enzymes, in vitro investigations suggest that the interaction between simvastatin and desthis compound (the active metabolite of this compound) is unlikely to be solely due to the inhibition of drug metabolism by CYP450 enzymes. nih.govresearchgate.net Instead, in vitro studies have observed synergistic myotoxicity when simvastatin and desthis compound are combined in human skeletal muscle cells. nih.govresearchgate.net

Further research using human skeletal muscle cells has explored the potential mechanisms behind statin- and this compound-induced muscle pain. nih.govresearchgate.net These studies investigated the inhibitory potential of various statins and this compound on the transport of L-lactic acid by monocarboxylate transporters (MCTs). nih.govresearchgate.net The findings indicated that both this compound and atorvastatin (B1662188) demonstrated significant inhibitory potential on the efflux of L-lactic acid from human skeletal muscle cells. nih.govresearchgate.net Inhibition of L-lactic acid efflux could lead to intracellular accumulation of lactic acid, potentially contributing to drug-induced myotoxicity. nih.govresearchgate.net this compound was found to be a potent inhibitor of L-lactic acid efflux in this model. nih.govresearchgate.net

This suggests that the increased myopathy risk observed with combinations like this compound and simvastatin might involve mechanisms at the muscular cellular level, potentially related to the inhibition of L-lactic acid transport by MCTs, in addition to or instead of solely relying on pharmacokinetic interactions via CYP enzymes. nih.govnih.govresearchgate.netresearchgate.net

Preclinical Studies and Efficacy Research

In Vitro Models for Pharmacological Evaluation

In vitro studies are fundamental in dissecting the molecular and cellular mechanisms of a drug. For loratadine (B1675096), these models have been crucial in identifying its effects on inflammatory pathways.

Specific cell lines are utilized to model human biological processes in a controlled environment. The murine macrophage cell line, RAW264.7 , is frequently used to study inflammatory responses. In the context of this compound research, these cells are often stimulated with lipopolysaccharide (LPS) to induce an inflammatory cascade. Studies have shown that this compound can effectively reduce the production of inflammatory mediators in LPS-treated RAW264.7 cells nih.govresearchgate.net.

Human Peripheral Blood Mononuclear Cells (PBMCs) offer a more direct model of human immune responses. Research involving PBMCs has demonstrated that this compound can reverse the expression of macrophage inflammatory protein (MIP)-1α that is induced by bacterial toxins, highlighting its potential in modulating human immune cell responses nih.gov.

A range of assays are employed to quantify the effects of this compound at the molecular level.

Nitric Oxide Assay : In LPS-stimulated RAW264.7 macrophages, this compound has been shown to decrease the levels of nitric oxide, a key inflammatory mediator nih.govresearchgate.net.

Polymerase Chain Reaction (PCR) : This technique is used to measure the mRNA expression levels of pro-inflammatory genes. Studies have demonstrated that this compound can suppress the expression of genes such as those for inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in macrophages nih.govresearchgate.net.

Luciferase Assay : This reporter assay is used to assess the activity of specific signaling pathways. Research has shown that this compound inhibits the transcriptional activation of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), two critical pathways in the inflammatory response nih.govnih.govresearchgate.net.

Immunoblotting (Western Blotting) : This method detects and quantifies specific proteins. Immunoblotting has confirmed that this compound treatment reduces the protein levels of key inflammatory molecules. For instance, in stomach samples from a gastritis mouse model, it reduced the levels of phosphorylated c-Fos, a subunit of the AP-1 complex nih.govresearchgate.net.

Cellular Thermal Shift Assay (CETSA) : CETSA is a modern biophysical technique used to verify direct binding between a drug and its target protein within a cell. nih.govnih.gov This assay has been instrumental in demonstrating that this compound's anti-inflammatory effects are mediated, in part, by directly binding to and targeting proteins such as Syk and Src, which are involved in the NF-κB signaling pathway nih.gov.

Table 1: Summary of In Vitro Research Findings for this compound

Cell Line Assay Used Key Findings
RAW264.7 Nitric Oxide Assay Reduced levels of nitric oxide. nih.govresearchgate.net
RAW264.7 Polymerase Chain Reaction (PCR) Decreased mRNA expression of iNOS, IL-1β, TNF-α, IL-6, and COX-2. nih.govresearchgate.net
RAW264.7 Luciferase Assay Inhibited NF-κB and AP-1 transcriptional activation. nih.govnih.govresearchgate.net
PBMCs Protein Expression Analysis Inhibited toxin B-induced MIP-1α secretion. nih.gov
RAW264.7 Cellular Thermal Shift Assay (CETSA) Confirmed direct binding to Syk and Src proteins. nih.gov

In Vivo Animal Models of Allergic and Inflammatory Conditions

Animal models are essential for evaluating the physiological effects of a drug in a whole organism, bridging the gap between in vitro findings and clinical application.

Animal models of allergic rhinitis, often induced by allergens like ovalbumin in rabbits or house dust mites (Dermatophagoides farinae) in mice, are used to test the efficacy of anti-allergic drugs. tandfonline.come-ceo.org In a rabbit model of ovalbumin-induced allergic rhinitis, a nasal nanoemulsion containing this compound led to an enhanced downregulation of inflammatory parameters, including TNF-α, TGF-β, and IL-1 tandfonline.com. In studies with patients suffering from allergic rhinitis, this compound treatment was shown to attenuate early antigen-induced nasal symptoms and almost completely abrogate the release of histamine (B1213489) in nasal lavages following an allergen challenge nih.gov.

While this compound is widely used for chronic idiopathic urticaria (CIU) in clinical settings, specific preclinical animal models for urticaria are less commonly detailed in the literature compared to other inflammatory conditions nih.gov. The primary basis for its use in urticaria stems from its potent H1-antihistamine activity, which is foundational to managing this histamine-driven condition medscape.com.

This compound's anti-inflammatory properties have been tested in a variety of rodent models.

Gastritis, Hepatitis, Colitis, and Peritonitis : In mouse models of these inflammatory conditions, treatment with this compound resulted in observable improvements. These included reduced gastric bleeding in acute gastritis, improved liver morphology in hepatitis, and preserved colon length in colitis models. nih.govnih.gov Histopathological analysis of stomach tissue in the this compound-treated groups showed marked improvement compared to untreated groups nih.gov.

Clostridium difficile Infection (CDI) : In mouse and hamster models of CDI, oral this compound treatment demonstrated significant protective effects. It prevented death in mice with primary CDI and inhibited vancomycin-associated recurrence. nih.gov These therapeutic effects are linked to its ability to inhibit the inflammatory response triggered by C. difficile toxins nih.gov.

Table 2: Summary of In Vivo Research Findings for this compound

Animal Model Condition Studied Key Findings
Rabbit Ovalbumin-induced Allergic Rhinitis Enhanced downregulation of TNF-α, TGF-β, and IL-1. tandfonline.com
Mouse Acute Gastritis Reduced gastric bleeding and levels of p-c-Fos protein. nih.govresearchgate.net
Mouse Hepatitis, Colitis, Peritonitis Improved stomach tissue histopathology, liver morphology, and colon length. nih.gov
Mouse, Hamster Clostridium difficile Infection Prevented mortality, inhibited intestinal CCl3 mRNA expression, and prevented recurrence. nih.gov

Bone Pain Prevention Models

This compound has been investigated in preclinical models primarily concerning its effects on the skeletal system, with emerging research focusing on its potential role in preventing specific types of bone pain, notably that induced by Granulocyte-Colony Stimulating Factors (G-CSFs). The mechanism of G-CSF-induced bone pain is not fully elucidated but is thought to involve bone marrow expansion, sensitization of peripheral nociceptors, and modulation of immune and inflammatory responses. nih.gov Histamine, a key mediator of inflammation, is implicated in this process, providing a rationale for investigating histamine H1 receptor antagonists like this compound. nih.govmedcentral.comtheoncologynurse.com

Preclinical research in animal models has explored the broader effects of this compound on bone metabolism and development. A study involving young male Wistar rats investigated the impact of daily oral administration of this compound at doses of 0.5, 5, and 50 mg/kg for four weeks. nih.govresearchgate.net This research focused on bone mass, mineral content, histomorphometry, and mechanical properties rather than direct pain assessment. The findings indicated that at the highest dose (50 mg/kg), this compound led to a decrease in femoral length but an increase in the calcium and phosphorus content in the bone mineral of the vertebra. nih.govresearchgate.net This high dose also showed a tendency to improve the mechanical properties of the tibial metaphysis. nih.govresearchgate.net The lower doses of 0.5 and 5 mg/kg did not produce significant effects on the skeletal system of these young rats. nih.govresearchgate.net

While not a direct model of pain prevention, these studies provide foundational preclinical data on the interaction of this compound with bone tissue. The observed dose-dependent effects on bone mineralization and structure suggest that this compound can influence bone physiology, which may be relevant to its potential role in modulating bone pain.

Table 1: Effects of this compound on Femoral Length in Young Male Rats

Treatment GroupFemoral Length (mm)
Control35.5
This compound (0.5 mg/kg)35.3
This compound (5 mg/kg)35.0
This compound (50 mg/kg)34.8
Statistically significant decrease compared to the control group. Data adapted from studies on young male Wistar rats. nih.govresearchgate.net

Table 2: Effects of High-Dose this compound on Vertebral Mineral Content

ParameterControlThis compound (50 mg/kg)
Calcium Content (%)23.824.4
Phosphorus Content (%)11.411.7
*Statistically significant increase compared to the control group. Data adapted from studies on young male Wistar rats. nih.govresearchgate.net

Further research has explored this compound's effects at a cellular level, suggesting mechanisms independent of its histamine H1 receptor antagonism. For instance, in human chondrocytes, this compound has been shown to mitigate cellular stress induced by advanced glycation end products (AGEs) by protecting against inflammasome activation. nih.gov While this study focused on cartilage and osteoarthritis models, it points to broader anti-inflammatory and cellular protective effects of this compound that could be relevant in the context of bone pain, which often has an inflammatory component. nih.gov

The primary "model" for this compound in bone pain prevention, however, comes from extensive clinical investigation into G-CSF-induced bone pain. nih.govmedcentral.comtheoncologynurse.comsemanticscholar.orgelsevierpure.comclinicaltrials.govcancer.govresearchgate.netnih.govclinicaltrials.govasco.orgveeva.com G-CSFs, such as filgrastim and pegfilgrastim, are used to stimulate neutrophil production but frequently cause bone pain as a side effect. medcentral.comtheoncologynurse.comelsevierpure.com The proposed mechanism involves histamine release as part of the immunologic response to G-CSF, leading to bone marrow edema and pain. medcentral.comtheoncologynurse.comclinicaltrials.gov Preclinical rationale, therefore, suggests that by blocking histamine H1 receptors, this compound could alleviate this inflammatory cascade and subsequent pain. While direct preclinical animal models testing this specific hypothesis are not extensively detailed in the provided search results, the clinical findings strongly support this as a relevant model for this compound's efficacy.


Clinical Research and Therapeutic Efficacy

Controlled Clinical Trials in Allergic Rhinitis

Loratadine (B1675096) has been established as a reliable option for the management of allergic rhinitis, with multiple controlled clinical trials confirming its efficacy in reducing a range of symptoms.

Symptom Reduction Efficacy

Clinical studies have consistently shown that this compound is effective in reducing key symptoms of allergic rhinitis, including sneezing, nasal discharge (rhinorrhea), and itching of the nose and eyes. droracle.ainih.gov While it demonstrates significant improvement in these areas, its effect on nasal congestion is considered to be more limited. droracle.ai In placebo-controlled trials, this compound has shown a statistically significant improvement in clinical symptoms. droracle.ainih.gov One study reported that 84.6% of patients treated with this compound experienced very good to good results. droracle.ainih.gov Furthermore, a study by Bruttmann et al. showed that 63% of patients with perennial allergic rhinitis treated with this compound achieved a good or excellent response, compared to 26% of those on placebo. joas.co.in

Onset of Action Studies

The onset of action for this compound has been a subject of various studies, with results ranging from 75 to 180 minutes. nih.gov A post hoc analysis of a study involving adults with seasonal allergic rhinitis challenged with ragweed pollen determined the onset of action for this compound tablets to be 75 minutes for the relief of both nasal and ocular symptoms. nih.govnih.gov This was faster than previously reported studies with modified, gelatin-encapsulated this compound tablets, which showed an onset of action of 180 minutes. nih.govnih.gov In another study, the onset of action for this compound was observed at 3 hours. nih.gov A separate comparative study found the mean time to onset of clinically important relief for this compound was 2 hours and 28 minutes. proquest.com Under a dust mite nasal challenge, this compound showed efficacy over placebo at 180 minutes. tci-thaijo.org

Comparative Efficacy with Other Antihistamines

This compound's efficacy has been compared to a number of other second-generation antihistamines in clinical trials.

Cetirizine : Studies comparing this compound to cetirizine have shown varied results. One randomized, double-blind study found that while both drugs reduced symptoms of perennial allergic rhinitis, cetirizine showed slightly more efficacy, though the difference was not statistically significant. sbmu.ac.ir Both were most effective against sneezing and least effective against nasal obstruction. sbmu.ac.ir Another study in an environmental exposure unit found that cetirizine had a faster onset of action (within 1 hour) compared to this compound (3 hours) and produced a greater mean reduction in total and major symptom scores. nih.gov

Fexofenadine (B15129) : In a 7-day study with 835 patients with seasonal allergic rhinitis, this compound demonstrated greater improvements in individual symptoms like nasal discharge, sneezing, and itchy, watery eyes by day 2 compared to fexofenadine. joas.co.in Another study showed a greater reduction in total symptom severity scores with this compound (-24.5%) compared to fexofenadine (-19%). joas.co.in When patients who did not respond to initial therapy were switched to the other drug, 62.4% experienced symptom relief after switching to this compound, compared to 51.2% who switched to fexofenadine. joas.co.in

Rupatadine : A network meta-analysis of 18 randomized controlled trials involving 9,419 participants suggested that rupatadine was more effective in alleviating symptoms of allergic rhinitis than other oral H1 antihistamines, while this compound was found to have inferior efficacy in comparison. nih.govelsevier.es

Other Antihistamines : Clinical evidence has shown this compound to be as effective as other antihistamines such as azatadine, chlorpheniramine, clemastine, hydroxyzine, mequitazine, and terfenadine (B1681261). droracle.ai

Comparative Onset of Action of Second-Generation Antihistamines
AntihistamineReported Onset of ActionSource
This compound75 minutes nih.govnih.gov
This compound2 hours 28 minutes proquest.com
This compound3 hours nih.gov
Cetirizine1 hour nih.gov
Cetirizine1 hour 45 minutes proquest.com
FexofenadineWithin 60 minutes proquest.com

Combination Therapies (e.g., this compound-montelukast)

The combination of this compound with the leukotriene receptor antagonist montelukast has been investigated to determine if it offers superior symptom relief compared to monotherapy.

In one study, the combination of montelukast and this compound was found to be more effective than placebo and each agent alone in improving daytime nasal symptoms. bohrium.com A meta-analysis of 23 studies with 4,902 participants concluded that the this compound-montelukast combination significantly reduced total nasal symptom scores when compared to this compound alone, montelukast alone, or placebo. researchgate.netnih.gov The combination therapy also showed significant improvements in nasal congestion, itching, sneezing, and rhinorrhea compared to this compound monotherapy. researchgate.netnih.gov However, another set of two studies yielded conflicting results; in the first study, the combination had a significantly greater effect on the Composite Symptom Score (CSS) than placebo and montelukast alone, but in the second study, the combination did not show greater improvement compared to placebo or either drug alone. nih.govtandfonline.com

Clinical Trials in Urticaria

This compound has also been proven effective in the management of urticaria, particularly chronic idiopathic urticaria.

Efficacy in Chronic Idiopathic Urticaria

Randomized controlled trials have provided strong evidence for the use of second-generation antihistamines like this compound for chronic urticaria, finding them as effective as first-generation antihistamines but with fewer sedative side effects. tandfonline.com

In comparative studies, this compound has been found to have similar benefits to mizolastine (B1677215) and to be statistically equivalent to desthis compound (B1670295) in clinical utility for chronic idiopathic urticaria. tandfonline.com One study also showed that this compound is statistically comparable to emedastine difumarate for the short-term treatment of this condition. tandfonline.com However, a randomized controlled trial comparing this compound to rupatadine found that rupatadine was more efficacious in reducing key determinants of allergy and produced better improvement in total symptom scores. nih.govresearchgate.net

Summary of this compound Efficacy in Allergic Rhinitis Symptom Reduction
SymptomEfficacy of this compoundSource
SneezingEffective droracle.ai
Nasal Discharge (Rhinorrhea)Effective droracle.ai
Nasal ItchingEffective droracle.ai
Eye Symptoms (Allergic Conjunctivitis)Effective droracle.ai
Nasal CongestionLimited Effect droracle.ai

Emerging Therapeutic Applications and Ongoing Research

Recent clinical research has begun to explore the therapeutic potential of this compound beyond its well-established use in allergy management. These investigations span a variety of conditions, examining its role in mitigating side effects of cancer treatments, managing symptoms of chronic diseases, and even its potential in oncology and infectious disease.

Prevention of Chemotherapy-Induced Bone Pain

Bone pain is a frequent and debilitating side effect for cancer patients undergoing treatment with granulocyte colony-stimulating factors (G-CSFs) like pegfilgrastim, which are used to stimulate the production of white blood cells. chemoexperts.comtheoncologynurse.com The proposed mechanism for this pain involves histamine (B1213489) release associated with the expansion of white blood cell precursors in the bone marrow. theoncologynurse.com This has led researchers to investigate whether antihistamines such as this compound could prevent or reduce this pain.

Clinical studies have yielded mixed results on the efficacy of this compound for this purpose. A randomized phase II study investigating prophylactic this compound found that it did not significantly decrease the incidence of severe bone pain or improve quality of life in a high-risk patient population compared to a placebo. nih.gov In this trial, 77.3% of patients in the this compound group experienced a reduction in pain compared to 62.5% in the placebo group, a difference that was not statistically significant. nih.gov Another phase 2 pilot study also concluded that this compound failed to have a significant impact on treating pegfilgrastim-induced bone pain, showing a 59% improvement from baseline compared to 54.5% for placebo. theoncologynurse.com

Conversely, other research suggests a benefit. A cross-sectional survey study of female breast cancer patients found that 69% of women took medication to prevent bone pain, and this compound was rated as effective by patients. nih.gov Some healthcare providers recommend its use, often starting on the same day as the G-CSF treatment. chemoexperts.com Ongoing research continues to explore the potential role of this compound in this setting. theoncologynurse.comcancer.gov

Table 1: Clinical Research on this compound for Chemotherapy-Induced Bone Pain

Study TypePatient PopulationKey FindingsOutcome
Randomized Phase II Trial nih.gov213 patients receiving pegfilgrastim after chemotherapy.Benefit was seen in 77.3% with this compound vs. 62.5% with placebo (p=0.35).No significant decrease in severe bone pain incidence.
Phase II Pilot Study theoncologynurse.com25 patients evaluated (13 this compound, 12 placebo).59% improvement in pain from baseline with this compound vs. 54.5% with placebo.Not statistically different from placebo.
Cross-Sectional Survey nih.gov66 adult female breast cancer patients receiving pegfilgrastim.Patients rated this compound as an effective intervention for bone pain.Perceived as effective by patients.

Treatment of Uremic Pruritus

Uremic pruritus, or chronic kidney disease-associated pruritus, is a common and distressing symptom for patients undergoing hemodialysis. bjnephrology.orgmedicalnewstoday.com While various treatments have been explored, the efficacy of antihistamines has been a subject of investigation.

Research has specifically looked into Desthis compound, the active metabolite of this compound, for this condition. A prospective, open-label, cross-over clinical trial involving 22 hemodialysis patients compared the efficacy of Desthis compound with Gabapentin. bjnephrology.orgnih.gov The study found that Desthis compound provided a statistically significant reduction in pruritus scores (from 5.89 to 3.4 on a visual analogue scale), whereas the reduction with Gabapentin was not significant. bjnephrology.orgnih.govscielo.br

Another comparative study evaluated the effects of Naltrexone versus this compound for uremic pruritus in 52 patients. karger.com This study did not find a significant difference between the effects of the two drugs on the mean scores of pruritus. karger.com However, it was noted that while antihistamines are frequently used for this condition, their efficacy is generally considered low. karger.com

Table 2: Clinical Research on this compound/Desthis compound for Uremic Pruritus

StudyDrug(s) ComparedPatient PopulationKey Findings
Prospective, open-label, cross-over trial bjnephrology.orgnih.govDesthis compound vs. Gabapentin22 chronic hemodialysis patients.Desthis compound significantly reduced pruritus scores (p=0.004); Gabapentin did not (p=0.07).
Comparative Study karger.comNaltrexone vs. This compound52 hemodialysis patients.No significant difference found between the mean pruritus scores for Naltrexone and this compound.

Potential in Common Cold Symptom Management

This compound is primarily an anti-allergy medication that works by blocking histamine, a substance that causes allergy symptoms like runny nose and sneezing. drugs.commedlineplus.gov These symptoms overlap with those of the common cold, a viral upper respiratory infection. clevelandclinic.orguth.edu

While this compound can be used to manage symptoms such as a runny nose and sneezing associated with the common cold, some sources suggest it may not be as effective for viral URI symptoms as traditional, sedating antihistamines. uth.eduyashodahospitals.com It is often found in combination products with a decongestant like Pseudoephedrine to also address nasal stuffiness. clevelandclinic.org

Exploration in Liver Cancer (Hepatocellular Carcinoma)

Emerging preclinical research has pointed to a potential role for this compound in cancer therapy, specifically for hepatocellular carcinoma (HCC). aucegypt.eduaucegypt.edu Studies have demonstrated that certain antihistamines may possess anticancer properties, including the ability to induce apoptosis (programmed cell death) and cell cycle arrest. aucegypt.eduaucegypt.edu

In vitro studies on HCC cell lines (HepG2 and SNU449) showed that this compound had a dose-dependent cytotoxic effect. aucegypt.eduaucegypt.edu It was also found to induce apoptosis and cell cycle arrest in the G2/M phase in SNU449 cells. aucegypt.eduaucegypt.edu Furthermore, when combined with the chemotherapy drug Cisplatin, this compound demonstrated a synergistic to additive cytotoxic effect on these liver cancer cell lines. aucegypt.eduaucegypt.edu

Table 3: Preclinical Research on this compound in Hepatocellular Carcinoma

Study TypeModelKey Findings
In vitro study aucegypt.eduaucegypt.eduHepG2 and SNU449 HCC cell lines.This compound showed dose-dependent cytotoxic effects, induced apoptosis, and cell cycle arrest. Synergistic effects observed with Cisplatin.
In vitro study nih.govHepG2 and HuH-7 HCC cell lines.The combination of Sorafenib-Raloxifene-Loratadine significantly reduced metabolic activity and increased apoptosis compared to single drugs.

Anti-acne Applications

The role of inflammation in the development of acne has led to research into the use of anti-inflammatory agents, including antihistamines, as potential treatments. The release of inflammatory mediators like histamine is involved in the acne inflammation response. nih.gov

Clinical trials have evaluated the efficacy of adding an antihistamine to standard acne therapy. One randomized, controlled comparative study involving 40 patients with moderate acne found that adding Desthis compound to Isotretinoin treatment resulted in a more statistically significant decrease in acne lesions (non-inflammatory, inflammatory, and total) compared to Isotretinoin alone after 12 weeks. nih.gov The combination group also experienced fewer acne flares and found the side effects of Isotretinoin more tolerable. nih.gov

Another comparative clinical trial with 62 patients found that the combination of oral Isotretinoin with Desthis compound was more effective for moderate acne vulgaris than Isotretinoin monotherapy. nih.gov These studies suggest that antihistamines may have a synergistic effect and can be used as an adjuvant treatment for moderate acne. nih.govnih.gov

Inhibitory Effects on Clostridium difficile Toxin B

Clostridium difficile infection (CDI) is a significant cause of nosocomial infection, with its toxins (A and B) causing intestinal inflammation. researchgate.netnih.gov Recent research has identified this compound as a potential anti-inflammatory agent against C. difficile Toxin B. researchgate.netoup.comuclahealth.org

High-throughput screening identified histamine H1 receptor-related drugs as compounds that could reverse the inflammatory effects of Toxin B. nih.govoup.com this compound was specifically found to inhibit Toxin B-induced secretion of macrophage inflammatory protein 1α (MIP-1α), a proinflammatory chemokine, in human peripheral blood mononuclear cells and fresh human colonic tissues. nih.govoup.comoup.com

In animal models of CDI, oral this compound maintained survival, reduced intestinal inflammation, and prevented vancomycin-associated recurrence in mice and hamsters. researchgate.netnih.govoup.com These findings suggest that this compound could potentially be repurposed to complement existing therapies against CDI by targeting the host inflammatory response. researchgate.netoup.com

Table 4: Research on this compound's Effect on Clostridium difficile Toxin B

Study ModelKey FindingsMechanism of Action
Human peripheral blood mononuclear cells & colonic tissues nih.govoup.comThis compound inhibited Toxin B-induced MIP-1α secretion.Inhibition of proinflammatory chemokine secretion.
Mouse and hamster models of CDI researchgate.netoup.comOral this compound maintained survival, inhibited intestinal inflammation, and prevented recurrence.Ameliorates intestinal inflammation.
Humanized mice researchgate.netoup.comOral this compound suppressed human MIP-1α expression in monocytes/macrophages.Anti-inflammatory effect on immune cells.

Quality of Life Outcomes in Clinical Studies

A variety of validated instruments, such as the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) and its modified versions, have been employed in clinical trials to quantify these improvements across different domains.

In a prospective, randomized, double-blind study involving 73 patients with allergic rhinitis, treatment with this compound for 10 days resulted in a significant reduction in the modified Rhinoconjunctivitis Quality of Life Questionnaire (RQLQm) scores (p <0.001). researchgate.netnih.gov This improvement indicated a substantial enhancement in the health-related quality of life for these patients. researchgate.netnih.gov When compared with bilastine, another second-generation antihistamine, this compound was found to be equally effective in improving quality of life, with no statistically significant difference observed between the two treatment groups (p >0.05). researchgate.netnih.gov

Another multicenter, randomized, double-blind, placebo- and active-controlled trial involving 1302 adult patients with active allergic rhinitis symptoms showed that this compound led to a 52% greater improvement in quality of life compared to placebo. claritin.com The study assessed seven different domains of the Rhinoconjunctivitis Quality of Life Questionnaire, with significant improvements observed across all domains after two weeks of treatment (p≤0.001 vs placebo). claritin.com

However, the extent of quality of life improvement with this compound has been shown to vary when compared to other antihistamines. In a large multinational study with 688 patients suffering from seasonal allergic rhinitis, fexofenadine hydrochloride was found to be significantly more effective than this compound in improving quality of life (p ≤ 0.03). nih.gov While both active treatments significantly reduced total symptom scores compared to placebo, this compound did not show a statistically significant effect on quality of life when compared directly with placebo in this particular study. nih.gov

For patients with chronic idiopathic urticaria, improvements in quality of life are also a key treatment outcome. A randomized controlled trial comparing this compound with rupatadine demonstrated that both treatments produced statistically significant improvements in the Dermatology Life Quality Index (DLQI) from baseline over a six-week period (P < 0.001). nih.gov Further analysis in this study suggested that rupatadine was more efficacious than this compound in improving the quality of life parameters measured. nih.gov

The active metabolite of this compound, desthis compound, has also been studied extensively, showing significant improvements in quality of life for patients with allergic rhinitis and chronic idiopathic urticaria. nih.govnih.govresearchgate.net

The following tables summarize the findings from key clinical studies on the quality of life outcomes with this compound treatment.

Table 1: this compound vs. Bilastine in Allergic Rhinitis

Outcome MeasureThis compound GroupBilastine Groupp-value (between groups)
Baseline RQLQm Score (Mean ± SD)58.3 ± 20.462.1 ± 22.3>0.05
Post-treatment RQLQm Score (Mean ± SD)28.5 ± 18.731.2 ± 20.1>0.05
Improvement Rate>40%>40%N/A

Data from a prospective, randomized, double-blind study. researchgate.net

Table 2: this compound vs. Fexofenadine and Placebo in Seasonal Allergic Rhinitis

Treatment GroupNumber of PatientsMean Change from Baseline in RQLQ Scorep-value vs. Placebop-value vs. This compound
Fexofenadine HCl 120 mg221-0.96≤ 0.005≤ 0.03
This compound 10 mg224-0.72Not SignificantN/A
Placebo218-0.52N/AN/A

Data from a multinational, double-blind, randomized, placebo-controlled study. nih.gov

Table 3: this compound vs. Rupatadine in Chronic Idiopathic Urticaria

Outcome MeasureThis compound Group (Mean ± SD)Rupatadine Group (Mean ± SD)p-value (between groups)
Baseline DLQI Score15.23 ± 2.1515.87 ± 2.47>0.05
DLQI Score at 6 Weeks5.13 ± 1.482.87 ± 1.23<0.001
Mean Difference in DLQI10.1013.00<0.001

Data from a randomized controlled trial. nih.gov

Pharmacogenomics and Interindividual Variability

Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP3A4, CYP2D6)

Loratadine (B1675096) undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves conversion to its active metabolite, desthis compound (B1670295). This transformation is primarily catalyzed by CYP3A4 and, to a lesser extent, by CYP2D6. jiaci.orgsvelic.se

Genetic polymorphisms within the genes encoding these enzymes can lead to variations in enzyme activity, ranging from reduced to increased metabolism. CYP3A4 is a highly abundant enzyme in the liver and intestine, and its activity shows considerable interindividual variability, influenced by both genetic and environmental factors. jiaci.orgdovepress.com While CYP3A4 is a primary enzyme involved in this compound metabolism, the clinical importance of its polymorphisms for the majority of some populations, such as Chinese, may not be as significant as other enzymes like CYP2D6. frontiersin.org

CYP2D6 is another key enzyme in drug metabolism and is known for its substantial genetic polymorphism, leading to distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). amazonaws.com The distribution of these phenotypes and the frequency of specific CYP2D6 alleles vary significantly among different ethnic groups. amazonaws.com For instance, the CYP2D6 *10 allele is prevalent in Asian populations and is associated with decreased enzyme activity. nih.govresearchgate.net Studies have shown that the efficiency of this compound conversion by CYP2D6 can be significantly higher than that of CYP3A4. frontiersin.org

Genetic Factors Influencing P-glycoprotein Function

P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is an efflux transporter that plays a crucial role in the absorption, distribution, and excretion of many drugs, including some antihistamines. jiaci.orgmdpi.compsu.edu P-gp is located in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it limits drug absorption, promotes excretion, and restricts entry into the central nervous system. jiaci.org

Genetic polymorphisms in the ABCB1 gene can affect P-gp expression and function, leading to altered drug transport. jiaci.orgmdpi.com While some antihistamines are known substrates for P-gp, research suggests that this compound may act as both a substrate and a weak inhibitor of P-gp. jiaci.org Its active metabolite, desthis compound, appears to have significantly less potential for interaction with P-gp compared to this compound. psu.edu Polymorphisms in ABCB1, such as C1236T, C3435T, and T2677G/A, have been identified and are often inherited together due to linkage disequilibrium, potentially influencing P-gp expression or function. mdpi.com

Impact on this compound Pharmacokinetics and Efficacy

Genetic variations in CYP3A4, CYP2D6, and ABCB1 can collectively influence the pharmacokinetics of this compound and its active metabolite, desthis compound. The extensive first-pass metabolism of this compound, largely mediated by CYP enzymes, results in relatively low bioavailability of the parent drug, with the clinical effect primarily attributed to desthis compound. svelic.sejiaci.org

Polymorphisms in CYP2D6 have been shown to significantly affect this compound pharmacokinetics. Studies in Chinese subjects carrying the CYP2D6 *10 allele demonstrated a gene-dose effect on this compound metabolism. nih.govresearchgate.net Homozygous CYP2D6 *10 carriers exhibited significantly lower oral clearance of this compound and lower metabolic ratios of desthis compound to this compound compared to heterozygous and homozygous CYP2D6 *1 carriers. nih.govresearchgate.net For example, this compound oral clearance values were approximately 7.17 L/h/kg in homozygous CYP2D6 *10 subjects, compared to 14.59 L/h/kg in homozygous CYP2D6 *1 subjects. nih.gov This reduced metabolic capacity can lead to higher plasma concentrations of this compound and potentially alter the balance between parent drug and active metabolite.

The impact of CYP3A4 polymorphisms on this compound pharmacokinetics appears less pronounced in some populations compared to CYP2D6 variants. frontiersin.org However, interactions with potent CYP3A4 inhibitors can increase this compound plasma concentrations. jiaci.org

While the direct impact of ABCB1 polymorphisms specifically on this compound pharmacokinetics has been less extensively studied compared to CYP enzymes, variations in P-gp function could theoretically influence intestinal absorption and tissue distribution of this compound and desthis compound, potentially contributing to interindividual variability.

Analytical Methods for Loratadine and Metabolite Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of loratadine (B1675096) in complex matrices such as pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound in pharmaceutical substances and dosage forms. nih.govbch.ro Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. nih.gov

Various HPLC methods have been developed and validated for this compound analysis. For instance, one method utilizes an Inertsil ODS-3V column with a gradient elution at a flow rate of 1.0 mL/min and UV detection at 220 nm. nih.gov This method is effective for quantifying impurities and degradation products in bulk drug samples. nih.gov Another validated method employs a C18 Eclipse XDB column with a mobile phase consisting of an acetate buffer solution and methanol (15/85, v/v) at a flow rate of 1 mL/min, with UV detection at 248 nm. bch.ro This particular method demonstrated linearity over a concentration range of 0.1–50 µg/mL. bch.ro The retention time for this compound in this system is approximately 3.2 minutes. bch.ro

For the analysis of this compound and its related impurities, a method using a SymmetryShield RP8 column has been developed. ceu.es The mobile phase for this method is a mixture of methanol and a 10 mM H₃PO₄ buffer (pH 7.00 with triethylamine) in a 65:35 (v/v) ratio, with UV detection at 244 nm. ceu.es Furthermore, a unified HPLC method has been developed for reliable and reproducible results in both pharmaceutical and biological matrices, using a Prontosil 120-5 C18 AQ column with a gradient mobile phase of acetonitrile and a buffer solution. nuph.edu.uaresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Inertsil ODS-3V, 250 × 4.6 mm, 5µ C18 Eclipse XDB, 150x4.6 mm, 5 mm LiChrosorb® RP-8
Mobile Phase Buffer, Acetonitrile, Methanol, Triethylamine Acetate buffer solution / methanol (15/85, v/v) Methanol, Acetonitrile, Buffer (pH=3.5) (200:395:405 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.4 ml/min
Detection UV at 220 nm UV at 248 nm UV at 215 nm
Retention Time Not Specified ~3.2 min 4.358 min
Linearity Range LOQ to 1.2 µg/mL for impurities 0.1–50 µg/mL 20-160µg/ml
LOD Not Specified 1.0596 µg/mL Not Specified
LOQ 0.044-0.088 µg/mL for impurities 3.211 µg/mL Not Specified

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over traditional HPLC by providing faster analysis times without compromising data quality. The United States Pharmacopeia (USP) compendial method for this compound and its related substances, which traditionally uses HPLC with a run time of about 20 minutes, can be transferred to a UPLC system. waters.com This transition to UPLC can result in a new method that is approximately five times faster, reducing the isocratic run time from 20 minutes to just 4 minutes while producing equivalent or better quality data. waters.com This increased efficiency can lead to considerable cost savings for analytical laboratories. waters.com

Gas-liquid chromatography (GLC) has been successfully applied for the sensitive determination of this compound and its primary active metabolite, descarboethoxythis compound, in human plasma. nih.gov This method involves extraction with an organic solvent at both neutral and alkaline pH. nih.gov A nitrogen-phosphorus detector is utilized, which provides high sensitivity. The method has demonstrated linearity for both this compound and descarboethoxythis compound at concentrations ranging from 0.1 to 30 ng/ml. nih.gov The limit of quantitation for both compounds is 0.1 ng/ml. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that has been validated for the simultaneous determination of this compound and its metabolite, desthis compound (B1670295). researchgate.netakjournals.com One such method uses HPTLC aluminum plates precoated with silica gel 60 F254 and a mobile phase of methanol-ammonia (10:0.3, v/v). researchgate.netakjournals.com Densitometric measurements of the separated spots are performed at 254 nm. researchgate.netakjournals.com This method has a linear regression range of 0.25–0.85 µ g/band for this compound. akjournals.com Another HPTLC method for the simultaneous determination of paracetamol, pseudoephedrine, and this compound uses acetone–hexane–ammonia (4:5:0.1, by volume) as the developing system, with densitometric measurement at 254 nm for this compound. oup.com

Thin-Layer Chromatography (TLC) is another analytical technique used for the separation and quantification of this compound. A TLC-densitometric method has been developed for the simultaneous determination of this compound and preservatives in syrup formulations. researchgate.net This method demonstrated a linear relationship between peak area and the amount of this compound in the concentration range of 0.3-0.7 µg per band. researchgate.net The detection and quantification limits for this compound were found to be 0.03 µg per band and 0.1 µg per band, respectively. researchgate.net

Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the simultaneous quantification of this compound and its metabolites, such as descarboethoxythis compound (desthis compound), in biological matrices like human plasma. oup.comtandfonline.com This method offers high selectivity and low detection limits, which are essential for pharmacokinetic studies.

In a typical LC-MS/MS method, detection is performed on a triple quadrupole mass spectrometer operating in the positive ion mode. oup.com Quantification is achieved using the multiple reaction monitoring (MRM) mode, which monitors specific precursor to product ion transitions. For this compound, the transition monitored is m/z 383.3 → 337.1, and for its metabolite descarboethoxythis compound, the transition is m/z 311.2 → 259.2. oup.com A stable isotope-labeled internal standard, such as desthis compound-d5 (DLD5), is often used to ensure accuracy, with a transition of m/z 316.2 → 264.3. nih.gov

LC-MS/MS methods have been developed with very low limits of quantification. For example, one method has a lower limit of quantification (LLOQ) of 10 pg/mL for this compound and 25 pg/mL for descarboethoxythis compound. oup.com Another method demonstrated a good linear correlation over concentration ranges of 0.008–24 ng/mL for this compound and 0.8–800 ng/mL for desthis compound in beagle plasma. tandfonline.comtandfonline.com The short chromatographic run time of around 3 minutes per sample makes this technique suitable for high-throughput analysis. oup.com

Table 2: LC-MS/MS Parameters for this compound and Metabolite Quantification

Parameter This compound Descarboethoxythis compound (Desthis compound) Desthis compound-d5 (IS)
Precursor Ion (m/z) 383.3 311.2 316.2
Product Ion (m/z) 337.1 259.2 264.3
Linearity Range 0.008–24 ng/mL 0.8–800 ng/mL N/A
LLOQ 10 pg/mL 25 pg/mL N/A

Bioanalytical Method Development and Validation in Biological Matrices (e.g., plasma, tissues)

The quantitative determination of this compound and its primary active metabolite, desthis compound, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. pharmacompass.com The development of bioanalytical methods involves creating a procedure to accurately and reliably measure the concentration of these compounds in complex biological samples such as plasma, serum, urine, and breast milk. pharmacompass.comnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose. bch.ronih.gov

Validation of these methods is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure their suitability. nuph.edu.ua Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. pharmacompass.com

A critical step in bioanalytical method development is sample preparation, which aims to isolate the analytes from interfering components in the biological matrix. Common techniques employed for this compound and its metabolites include:

Liquid-Liquid Extraction (LLE) : This method separates compounds based on their differential solubilities in two immiscible liquids. It has been effectively used for sample preparation in the analysis of this compound in beagle plasma. nih.gov

Solid-Phase Extraction (SPE) : This technique uses a solid sorbent to adsorb the analyte, which is then washed to remove interferences before being eluted with an appropriate solvent. nuph.edu.ua

Protein Precipitation : This is a simpler but sometimes less clean method where a solvent is added to the sample (e.g., plasma) to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.

For instance, a rapid micellar HPLC method has been developed that allows for the analysis of this compound and desthis compound in human plasma, urine, and breast milk without the need for prior extraction steps, significantly reducing sample preparation time. nih.gov In contrast, more traditional LC-MS/MS methods often utilize LLE for sample clean-up before analysis. nih.gov The choice of chromatographic conditions, including the analytical column (e.g., C8, C18), mobile phase composition, and detector, is optimized to achieve the desired separation and sensitivity. nih.govnuph.edu.ua

Sensitivity and Quantitation Limits

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. bch.ro These parameters are critical in bioanalytical assays, especially for pharmacokinetic studies where drug concentrations can be very low.

Different analytical techniques exhibit varying levels of sensitivity for this compound determination. High-performance liquid chromatography (HPLC) with UV detection can achieve LOQ values in the microgram per milliliter (µg/mL) range. bch.ronuph.edu.ua However, for greater sensitivity, particularly for samples with nano-concentration levels, methods like micellar HPLC with fluorometric detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govnih.gov LC-MS/MS is a particularly popular approach as it generally offers superior sensitivity and selectivity compared to other methods. nih.gov

The table below summarizes the sensitivity and quantitation limits for this compound using various analytical methods as reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ) / LLOQ*Reference
HPLC-UVModel Solution0.16 µg/mL0.47 µg/mL nuph.edu.ua
RP-HPLC-UVPharmaceuticals1.06 µg/mL3.21 µg/mL bch.ro
Micellar HPLC-FluorometricBiological Fluids15.0 ng/mL20.0 ng/mL nih.gov
LC-MS/MSHuman SerumNot Reported0.5 ng/mL researchgate.net
LC-MS/MSBeagle PlasmaNot Reported0.008 ng/mL nih.gov

*LLOQ: Lower Limit of Quantitation

Spectrophotometric Methods

Spectrophotometric methods are widely used for the analysis of this compound in bulk drug and pharmaceutical formulations due to their simplicity, cost-effectiveness, and speed. asianpubs.orgajrconline.org These methods are based on the principle that this compound absorbs electromagnetic radiation in the ultraviolet (UV) and visible regions of the spectrum.

UV Spectrophotometry Direct UV spectrophotometry involves measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). asianpubs.orgajrconline.org The λmax for this compound can vary depending on the solvent used. For example, in 0.1 N hydrochloric acid (HCl), the λmax is observed at 275 nm, while in methanol, it is at 245 nm. asianpubs.orgajrconline.org The concentration of this compound is determined by applying Beer's law, which states that the absorbance is directly proportional to the concentration of the analyte over a specific range. ajrconline.org These methods have been validated for linearity, accuracy, and precision, with reported recovery percentages typically between 99% and 102%. asianpubs.orgajrconline.org

Visible Spectrophotometry Visible spectrophotometric methods for this compound are typically indirect methods that involve the formation of a colored complex through a chemical reaction. These methods enhance sensitivity and can overcome interference from excipients that absorb in the UV region. Two common approaches are:

Oxidative Coupling Reactions : These methods involve the reaction of this compound with a chromogenic agent, such as 3-methyl-2-benzothiazolinone hydrazone (MBTH), in the presence of an oxidizing agent like ferric chloride (Fe(III)) or sodium periodate (NaIO4). sphinxsai.com The resulting colored product is then measured. For example, using MBTH with Fe(III) produces a chromogen with a λmax at 630 nm. sphinxsai.com

Charge-Transfer Complex Formation : This technique is based on the reaction between this compound, which acts as an n-donor (electron donor), and a π-acceptor (electron acceptor) like chloranilic acid. scienceasia.org The formation of the charge-transfer complex results in a colored product that can be quantified. scienceasia.org

The table below outlines various spectrophotometric methods for this compound analysis.

Method TypeReagent(s) / Solventλmax (nm)Linearity RangeReference
UV Spectrophotometry0.1 N HCl275Not Specified asianpubs.org
UV SpectrophotometryMethanol2455-30 µg/mL ajrconline.org
Visible Spectrophotometry (Oxidative Coupling)MBTH + Fe(III)6305-25 µg/mL sphinxsai.com
Visible Spectrophotometry (Oxidative Coupling)MBTH + NaIO46242-10 µg/mL sphinxsai.com
Visible Spectrophotometry (Charge-Transfer)Chloranilic AcidNot SpecifiedNot Specified scienceasia.org
Visible SpectrophotometryNew Organic Reagent (A1)4660.625-30 µg/mL ekb.eg

Capillary Electrophoretic Methods

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of pharmaceuticals like this compound. nih.gov It is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this compound analysis. scienceopen.comnih.gov This technique is valued for its high efficiency, short analysis time, and minimal solvent consumption. nih.govingentaconnect.com

In a typical CZE method for this compound, a fused-silica capillary is used. nih.govscienceopen.com The separation is influenced by several factors, including the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.gov For instance, one method developed for the simultaneous determination of this compound and rupatadine used a BGE composed of 35 mmol/L boric acid at a pH of 2.5, with an applied voltage of 20 kV and a temperature of 25 °C. scienceopen.comscielo.br Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance, such as 205 nm or 240 nm. scienceopen.comnih.gov

CE methods have been successfully developed and validated for determining this compound in pharmaceutical formulations and for purity testing by separating it from its related impurities. nih.govnih.gov Validation parameters demonstrate that these methods are sensitive, rapid, and highly reproducible, with analysis times often under 6 minutes. nih.gov

The following table summarizes the parameters of different capillary electrophoretic methods used for this compound analysis.

ParameterMethod 1Method 2Method 3
TechniqueCZECZECE
CapillaryFused silica, 50.2 cm x 75 µm i.d.160 mm x 300 µm i.d.Fused silica, 57 cm x 50 µm i.d.
Background Electrolyte35 mmol/L Boric acid (pH 2.5)24 mmol/L glycine, 1.6 mmol/L citric acid, 84 mmol/L acetic acid (pH 3.2)100 mM H3PO4 with 10% acetonitrile (pH 2.5)
Voltage / Current20 kV100 µA20 kV
Temperature25 °C25 °C25 °C
Detection (UV)205 nm240 nmNot Specified
LOD / LOQLOD: 46.37 µg/mL, LOQ: 140.52 µg/mLLOD: 1.96 µmol/LDetects impurities at 0.1% level
Reference scienceopen.comscielo.br nih.govingentaconnect.com nih.gov

Synthesis and Structure Activity Relationship Research

Organic Synthesis Routes and Optimization

Classical synthesis routes for loratadine (B1675096) often utilize intermediates containing pyridine (B92270) rings as starting materials. One common method involves the addition of Grignard reagents, followed by an elimination reaction and subsequent reaction with ethyl chloroformate to produce this compound. drpress.org Another classical approach begins with 2-cyano-3-methylpyridine (B185307) and proceeds through a sequence involving the Ritter reaction, alkylation, hydrolysis, reduction, and chlorination, culminating in a Wittig cyclization to yield this compound. This route is noted for simplifying steps and improving product purification, showing potential for industrial application. drpress.orgresearchgate.net A third classical route involves the reduction of a tricyclic ketone, followed by chlorination and reaction with an organophosphorus reagent, and finally a Wittig reaction. While providing chemical tools for structural modification, this route requires precise control and is more suited for laboratory research than large-scale production due to potential by-product formation. drpress.org

Improved synthesis methods have been developed to address challenges in classical routes, such as high demands on reaction conditions and by-product formation. For instance, the improvement of the Grignard reaction has involved optimizing solvent systems and reaction conditions to simplify operations, shorten reaction times, and enhance product purity. drpress.orgdrpress.org

Specific examples of optimized conditions and catalysts include the use of boric acid–sulfuric acid mixtures as a catalyst system in the cyclization step, which has been shown to reduce corrosion risks and catalyst costs compared to strong acids like trifluoromethanesulfonic acid. Deprotection steps have also been optimized, for example, using POCl₃ at 110°C for the removal of the tert-butyl group, achieving higher conversion rates. Controlled addition of reagents, such as 4-chloro-N-methylpiperidine in the Grignard reaction at 75°C, has been reported to enhance intermediate yields.

Derivatives and Analogs of this compound

Research has explored the synthesis and evaluation of various derivatives and analogs of this compound to investigate their antihistamine activity and other potential biological effects. This includes the introduction of hydroxyl groups and chiral centers into the molecules to potentially enhance their affinity for H1 receptors. rsc.org Series of this compound analogs have been synthesized, including those with amide or urea (B33335) moieties, to study their cytotoxic activity and antihistamine properties. ijmca.comnih.gov Desthis compound (B1670295), an active metabolite of this compound, is a notable analog that has been further optimized for efficacy and safety. researchgate.netwikipedia.orgnewdrugapprovals.org Studies have also involved the synthesis of desthis compound derivatives with structural modifications, such as the incorporation of a cyclohexyl group. researchgate.net

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity and selectivity.

This compound is a tricyclic piperidine (B6355638) derivative. Its structure consists of a pyridine ring, a tricyclic core, and a carbamate (B1207046) group. drpress.orgmims.com This tricyclic structure and the presence of a selective binding to peripheral histamine (B1213489) H1 receptors are key to its pharmacological properties, allowing it to effectively relieve allergic symptoms with minimal central nervous system side effects. drpress.orgresearchgate.net The semi-rigid conformation of this compound, particularly the chair conformation of the piperidine ring, is considered important for the interaction of the basic nitrogen with the H1 receptor. pillbuys.com

Modifications to the this compound structure have been investigated to enhance its selectivity and efficacy. Introduction of hydroxyl groups and chiral centers has been explored as a strategy to improve affinity for H1 receptors. rsc.orgpillbuys.com Studies on this compound analogs with hydroxyl groups and chiral centers have shown that the S-enantiomers can be more potent than the R-enantiomers in terms of H1 antihistamine activity. pillbuys.comnih.gov Research involving late-stage lead diversification of this compound has identified analogs with potent affinity for the human histamine H1 receptor and improved metabolic stability. nih.govacs.org These studies, often utilizing techniques like C-H bond activation and quantitative NMR spectroscopy, allow for the exploration of chemical space and the identification of new SAR vectors. nih.govacs.org The development of desthis compound, the active metabolite, represents a successful example of structural optimization leading to enhanced efficacy and safety. researchgate.netwikipedia.orgnewdrugapprovals.org

Future Directions and Research Gaps

Elucidation of Novel Anti-inflammatory Mechanisms

Beyond its antihistaminic effects, loratadine (B1675096) has demonstrated anti-inflammatory properties. nih.govresearchgate.net Research indicates that this compound can reduce levels of pro-inflammatory components such as IL-6 and TNF-α by suppressing the NF-κB pathway. researchgate.net It has also been shown to inhibit the AP-1 signaling pathway by inhibiting TAK1, which plays a role in the transcription of inflammation-related enzymes. researchgate.net Further studies are needed to fully elucidate these novel anti-inflammatory mechanisms and their potential therapeutic implications beyond allergy treatment. researchgate.net

Further Investigation of Non-Antihistaminic Applications

Emerging research suggests potential applications of this compound beyond its traditional use as an antihistamine. Studies have explored its potential in managing chronic inflammation and certain skin conditions. researchgate.net Additionally, some research indicates a potential association between the use of desthis compound (B1670295) (the active metabolite of this compound) and this compound with improved survival in patients with malignant melanoma, particularly in older age groups. lu.se The anticancer potential and underlying mechanisms of this compound against certain cancers, such as non-small cell lung carcinoma (NSCLC), are currently unknown and require further investigation. spandidos-publications.com

Refinement of Personalized Dosing Strategies

The concept of personalized medicine in the use of H1-antihistamines, including this compound, is an area for future exploration. drpress.orgresearchgate.net Research should aim to better understand how individual patient factors influence the optimal dosing of this compound to maximize efficacy and minimize potential issues. drpress.orgresearchgate.net Pharmacogenetic testing might enable personalized antihistamine selection and dosing based on genetic markers, although current knowledge limits its immediate feasibility. tandfonline.com

Long-term Safety and Efficacy in Diverse Patient Populations

While this compound is generally considered safe for long-term use, particularly compared to first-generation antihistamines, further research is needed to comprehensively assess its long-term safety and efficacy in diverse patient populations. nih.govohsu.edu This includes evaluating its use in specific demographics and those with co-existing medical conditions to ensure optimal outcomes and identify any potential long-term effects. nih.gov

Development of Advanced Analytical Techniques

The accurate and efficient determination of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for research and quality control. While techniques such as spectrophotometry, liquid chromatography (HPLC), and mass spectrometry (MS) have been developed and utilized, there is a continuous need for the development of more advanced and sensitive analytical techniques. actascientific.comajchem-a.comajchem-a.comaip.org Novel methods, such as those utilizing continuous flow injection analysis (CFIA) with specialized analyzers, are being explored for the quantification of this compound in pharmaceutical samples. ajchem-a.comajchem-a.com

Table 1: Examples of Analytical Techniques Used for this compound Determination

TechniqueDescription
SpectrophotometryMeasures the absorbance or transmission of light through a sample. actascientific.comijpsr.info
Liquid Chromatography (HPLC)Separates components in a mixture based on their interaction with a stationary phase. actascientific.comaip.org
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify substances. actascientific.com
Continuous Flow Injection Analysis (CFIA)Automated technique for sample analysis in a continuous flow stream. ajchem-a.comajchem-a.com

Optimization of Synthesis for Sustainability and Cost-Effectiveness

Research into optimizing the organic synthesis methods of this compound is ongoing to improve efficiency, reduce costs, and enhance environmental friendliness. drpress.orgresearchgate.netdrpress.org While traditional synthesis routes exist, there is room for improvement in reaction conditions, yields, and environmental impact. drpress.orgdrpress.org The introduction of novel catalysts and improved reaction conditions have shown promise in enhancing synthesis efficiency and environmental sustainability. drpress.orgdrpress.org Future efforts should focus on developing more sustainable and cost-effective large-scale production methods. drpress.orgdrpress.org

Comprehensive Understanding of Drug-Drug-Gene Interactions

Understanding the potential for drug-drug and drug-gene interactions with this compound is important for safe and effective use. This compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, which can lead to interactions with drugs that inhibit or induce these enzymes. wikipedia.orgjiaci.orgdrugbank.com While studies have investigated the pharmacokinetic interactions of this compound with various CYP inhibitors, the pharmacodynamic consequences have generally shown the tested drug combinations to be safe and well tolerated, without significant changes in QTc interval. nih.gov However, a comprehensive understanding of potential interactions, including those influenced by genetic variations in drug metabolizing enzymes and transporters (drug-gene interactions), is still an area requiring further research to refine personalized treatment approaches. tandfonline.com this compound may also act as a substrate and inhibitor of P-glycoprotein (PgP), which could lead to potential pharmacological interactions. jiaci.org

Q & A

Basic Research Questions

Q. How can researchers ensure specificity and sensitivity when quantifying loratadine and its metabolites in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters. For example, employing a cation exchange column (e.g., for pseudoephedrine and this compound separation) and validating system suitability criteria (e.g., %RSD < 2.0% for precision) ensures reproducibility . LC-MS/MS methods for plasma analysis should include MRM transitions (e.g., 383.0 → 337.0 for this compound) and statistical validation via ANOVA to assess carryover effects and confidence intervals (80–125% for pharmacokinetic parameters like AUC and Cmax) .

Q. What are the primary metabolic pathways of this compound, and how do CYP enzymes influence its pharmacokinetics?

  • Methodological Answer : this compound is metabolized via CYP3A4 (major), CYP2D6, and CYP2C19 to desthis compound (DL) and hydroxylated derivatives. Investigate inter-subject variability using phenotyping studies to correlate enzyme activity (e.g., CYP2D6 polymorphisms) with plasma concentrations. Clinical data shows high variability in steady-state Cmax (119% CV) and AUC (157% CV), necessitating population pharmacokinetic modeling to account for CYP polymorphisms .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize this compound formulation parameters for enhanced bioavailability?

  • Methodological Answer : Apply response surface methodology (RSM) with a 3<sup>2</sup> factorial design to evaluate variables like polymer concentration (sodium alginate) and matrix-forming agents (lactose monohydrate). Use Design-Expert software to generate contour plots for responses such as bioadhesive force and drug release kinetics (e.g., t70%). Validate compatibility via DSC, FTIR, and XRD to confirm no drug-excipient interactions .

Q. How do researchers reconcile contradictions in this compound’s reported anti-inflammatory vs. pro-apoptotic effects in cancer models?

  • Methodological Answer : Conduct RNA-seq and pathway analysis to identify conflicting signaling mechanisms. For example, in lung cancer, this compound may suppress NLRP3 inflammasome activity (via NRF2-dependent NOX4 inhibition) while inducing apoptosis through mitochondrial ROS (measured via MitoSOX Red). Use siRNA knockdown to validate NRF2’s role in these dual effects .

Q. What statistical approaches address high variability in this compound pharmacokinetic data from clinical trials?

  • Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to account for covariates like CYP genotype, age, and renal function. Transform data via natural log (Ln) to stabilize variance and apply 90% confidence intervals for bioequivalence testing. Report intra-subject variability using %CV and leverage ANOVA to rule out formulation-related carryover effects .

Q. How can researchers validate this compound’s environmental impact given conflicting ecotoxicological data?

  • Methodological Answer : Perform fate and transport modeling using hydrophobicity (log Kow = 5.20) to predict partitioning in WWTP sludge. Conduct acute/chronic toxicity assays on freshwater species (e.g., Daphnia magna) to resolve discrepancies between predicted (HC50) and observed EC50 values. Prioritize photolysis studies (λ > 290 nm) to assess degradation pathways .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound’s anticancer effects?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, compare in vitro apoptosis (flow cytometry) with in vivo tumor regression in xenograft models. Adjust for plasma protein binding discrepancies by measuring free drug concentrations via equilibrium dialysis .

Q. What strategies mitigate bias in retrospective cohort studies investigating this compound’s association with cancer survival?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities) and Cox regression for survival analysis. Perform sensitivity analyses to exclude immortal time bias and validate findings with Mendelian randomization if genetic data is available .

Tables for Key Parameters

Parameter Method Acceptance Criteria Reference
Plasma this compound QuantitationLC-MS/MS (MRM: 383.0 → 337.0)LOD: 0.1 ng/ml; LOQ: 0.3 ng/ml
CYP3A4 Metabolic ContributionRecombinant CYP enzyme assays~70% of total metabolism
Bioadhesive Force (Wafers)TAXT2i Texture Analyzer>0.5 N/cm²

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